Product packaging for Methyl 6-methylpyrazine-2-carboxylate(Cat. No.:CAS No. 41110-38-7)

Methyl 6-methylpyrazine-2-carboxylate

Cat. No.: B1315544
CAS No.: 41110-38-7
M. Wt: 152.15 g/mol
InChI Key: GLARYWYPSTVHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 6-methylpyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B1315544 Methyl 6-methylpyrazine-2-carboxylate CAS No. 41110-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-8-4-6(9-5)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLARYWYPSTVHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522539
Record name Methyl 6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41110-38-7
Record name Methyl 6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties of Methyl 6-methylpyrazine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The document collates available data on its physicochemical characteristics, outlines relevant experimental protocols, and visualizes a key biological pathway associated with related pyrazine derivatives.

Core Properties and Physicochemical Data

This compound is a derivative of pyrazine, a class of heterocyclic compounds recognized for their diverse biological activities.[1][2] While specific experimental data for this particular ester is limited, the properties of its parent compound, 6-Methylpyrazine-2-carboxylic acid, and the related Methyl pyrazine-2-carboxylate, provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-Methylpyrazine-2-carboxylic acidMethyl pyrazine-2-carboxylate
CAS Number 41110-38-75521-61-9[3][4]6164-79-0
Molecular Formula C₇H₈N₂O₂C₆H₆N₂O₂[3][4]C₆H₆N₂O₂
Molecular Weight 152.15 g/mol 138.12 g/mol [3][4]138.12 g/mol
Melting Point Data not available138-140 °C[3]57-61 °C
Boiling Point Data not available302.8 °C at 760 mmHg[3]Data not available
Density Predicted: 1.169 g/cm³1.3 g/cm³[3]Data not available
Flash Point Predicted: 98.1 °C136.9 °C[3]Data not available

Experimental Protocols

Synthesis of this compound

A standard and widely applicable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid.[5] This reaction involves treating 6-methylpyrazine-2-carboxylic acid with methanol in the presence of an acid catalyst.

General Fischer Esterification Protocol:

  • Reactant Mixture: 6-Methylpyrazine-2-carboxylic acid is dissolved in an excess of methanol, which serves as both a reactant and the solvent.

  • Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the mixture.[5]

  • Reaction Conditions: The reaction mixture is typically heated to reflux to increase the reaction rate. The temperature is maintained for a period sufficient to achieve a high conversion to the ester.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The excess methanol is often removed under reduced pressure. The remaining mixture is neutralized, typically with a weak base like sodium bicarbonate solution. The crude ester is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine. The solvent is evaporated, and the resulting crude product is purified, commonly by distillation or column chromatography, to yield pure this compound.

Workflow for Fischer Esterification:

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification Carboxylic_Acid 6-Methylpyrazine- 2-carboxylic Acid Heating Heating (Reflux) Carboxylic_Acid->Heating Alcohol Methanol (excess) Alcohol->Heating Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Heating Neutralization Neutralization (e.g., NaHCO₃) Heating->Neutralization Cooling Extraction Solvent Extraction Neutralization->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product Methyl 6-methylpyrazine- 2-carboxylate Purification->Product

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the pyrazine ring, the methyl protons of the ester group, and the aromatic protons on the pyrazine ring. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.

    • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the two methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and various C-H and C=N stretching and bending vibrations from the aromatic ring and methyl groups.[6]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Derivatives of pyrazine carboxylic acids have been investigated for a range of biological activities, including antimicrobial and photosynthesis-inhibiting effects.[7][8] The inhibition of photosynthesis is a mechanism of action for several herbicides.[9]

Photosynthesis Inhibition

Certain pyrazine derivatives have been shown to inhibit the photosynthetic electron transport (PET) chain in chloroplasts.[7] This inhibition disrupts the process by which plants convert light energy into chemical energy.

The primary target of many photosynthesis-inhibiting herbicides is the D1 protein within Photosystem II (PSII).[9] By binding to the D1 protein, these inhibitors block the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. This blockage halts the entire photosynthetic electron transport chain, leading to the production of reactive oxygen species (ROS) and ultimately causing cell death.

Diagram of Photosynthesis Inhibition by Pyrazine Derivatives:

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB (D1 Protein) QA->QB Blocked ROS Reactive Oxygen Species (ROS) QB->ROS Leads to Light Light Energy Light->P680 Excitation Inhibitor Pyrazine Derivative (e.g., this compound) Inhibitor->QB Binds to D1 Protein CellDeath Cell Death ROS->CellDeath Induces

Caption: Proposed mechanism of photosynthesis inhibition by binding to the D1 protein in Photosystem II.

References

An In-depth Technical Guide to Methyl 6-methylpyrazine-2-carboxylate: Chemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-methylpyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological activities associated with the broader class of pyrazine derivatives, including their interaction with key cellular signaling pathways.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a pyrazine ring substituted with a methyl group at position 6 and a methyl carboxylate group at position 2.

IUPAC Name: this compound CAS Number: 41110-38-7

The molecular formula for this compound is C₇H₈N₂O₂.

Physicochemical Data

Quantitative data for the precursor, 6-methylpyrazine-2-carboxylic acid, is provided below as a reference. Specific experimental data for the methyl ester is limited in publicly available literature.

PropertyValue (for 6-methylpyrazine-2-carboxylic acid)Reference
Molecular Weight138.12 g/mol [1][2]
Melting Point138-140 °C[2]
Boiling Point (predicted)302.8 °C at 760 mmHg[2]
Density (predicted)1.3±0.1 g/cm³[2]
pKa (predicted)
LogP (predicted)0.5[1][2]

Experimental Protocols

The synthesis of this compound can be achieved via Fischer esterification of its carboxylic acid precursor, 6-methylpyrazine-2-carboxylic acid. The following protocol is based on a well-established method for the esterification of a structurally similar pyrazine carboxylic acid.[3]

Synthesis of this compound

Materials:

  • 6-methylpyrazine-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-methylpyrazine-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents). Place the flask in an ice bath to cool.

  • Acid Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the cooled solution.

  • Reflux: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Separation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary.

Biological Activity and Signaling Pathways

Pyrazine derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[4][5][6] These activities include anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7] A key mechanism through which many pyrazine derivatives exert their effects is the inhibition of protein kinase signaling pathways, which are often dysregulated in diseases like cancer.[4]

Inhibition of Kinase Signaling Pathways

Several pyrazine-based compounds have been identified as potent inhibitors of various protein kinases.[4] These enzymes play a crucial role in cell signaling cascades that regulate cell proliferation, differentiation, survival, and apoptosis. The diagram below illustrates a generalized workflow for identifying and characterizing pyrazine derivatives as kinase inhibitors.

G Workflow for Kinase Inhibitor Discovery cluster_0 Compound Synthesis & Screening cluster_1 In Vitro Characterization cluster_2 Mechanism of Action Studies cluster_3 Preclinical Development A Synthesis of Pyrazine Derivatives B High-Throughput Screening (Kinase Inhibition Assays) A->B C IC50 Determination B->C Hit Identification D Cell-Based Assays (Proliferation, Apoptosis) C->D E Western Blotting (Pathway Modulation) D->E Active Compound Characterization G In Vivo Efficacy (Xenograft Models) D->G F Molecular Docking E->F H Lead Optimization G->H Candidate Selection

Workflow for the discovery of pyrazine-based kinase inhibitors.

This workflow begins with the synthesis of a library of pyrazine derivatives, which are then screened for their ability to inhibit a panel of protein kinases. Hits from this initial screen are further characterized to determine their potency (IC50 values) and their effects on cancer cell lines. Mechanistic studies, such as Western blotting, are employed to confirm that the compounds modulate the intended signaling pathways. Computational methods like molecular docking can provide insights into the binding mode of the inhibitors. Promising candidates from these in vitro and mechanistic studies are then advanced to in vivo models to assess their efficacy and safety, leading to the selection of lead compounds for further development.

References

"Methyl 6-methylpyrazine-2-carboxylate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-methylpyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, a standardized synthesis protocol, and its relationship to its parent carboxylic acid.

Compound Identification and Properties

This compound is the methyl ester derivative of 6-methylpyrazine-2-carboxylic acid. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 41110-38-7[1][2][3][4][5][6][7]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1][2]
Synonyms 6-Methylpyrazine-2-carboxylic acid methyl ester[1][6]

Note: Spectroscopic data such as ¹H-NMR, ¹³C-NMR, HPLC, and LC-MS may be available from chemical suppliers upon request of a Certificate of Analysis.[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 6-methylpyrazine-2-carboxylic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with methanol.

Materials:

  • 6-methylpyrazine-2-carboxylic acid (CAS: 5521-61-9)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpyrazine-2-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Neutralize the remaining mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and wash with brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography or recrystallization.

This is a generalized protocol based on the principles of Fischer esterification.[8][9][10][11] Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization.

Diagrams and Visualizations

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Synthesis Workflow for this compound A Reactants: 6-methylpyrazine-2-carboxylic acid Methanol Sulfuric Acid (catalyst) B Reflux Reaction A->B C Solvent Removal B->C D Neutralization (Sodium Bicarbonate) C->D E Liquid-Liquid Extraction D->E F Drying of Organic Phase E->F G Purification (e.g., Column Chromatography) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

The logical relationship between the starting material, key process, and the final product is depicted below.

G Logical Relationship in Synthesis cluster_start Starting Material cluster_process Key Process cluster_product Final Product A 6-methylpyrazine-2-carboxylic acid B Fischer Esterification (+ Methanol, H+ catalyst) A->B C This compound B->C

Caption: From carboxylic acid to its methyl ester.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of this compound. Research on related pyrazine derivatives has shown a range of biological activities; however, these findings cannot be directly extrapolated to the title compound. Further investigation is required to elucidate its specific biological functions and mechanisms of action.

Conclusion

This technical guide provides foundational information on this compound, including its chemical identity and a detailed protocol for its synthesis. While the biological profile of this specific compound is not yet well-defined in the literature, its structural similarity to other biologically active pyrazines suggests it may be a compound of interest for future research in drug discovery and development. Researchers are encouraged to use the provided synthesis protocol as a starting point for their investigations into the properties and potential applications of this molecule.

References

Synthesis of Methyl 6-methylpyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Methyl 6-methylpyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic routes to its precursor, 6-methylpyrazine-2-carboxylic acid, and the subsequent esterification to the final product. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate laboratory application.

Overview of Synthesis Strategy

The synthesis of this compound is typically achieved through a two-step process. The initial and more complex stage involves the synthesis of the carboxylic acid precursor, 6-methylpyrazine-2-carboxylic acid. Subsequently, this acid undergoes esterification to yield the desired methyl ester. This guide will explore the most common and effective pathways for the synthesis of the carboxylic acid intermediate, followed by a detailed protocol for the final esterification step.

Synthesis of 6-methylpyrazine-2-carboxylic acid

Several synthetic routes have been established for the preparation of 6-methylpyrazine-2-carboxylic acid. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations. The most prominent methods are outlined below.

Pathway 1: Oxidation of 2-Methylquinoxaline

One of the earliest and well-documented methods involves the oxidation of 2-methylquinoxaline. This pathway proceeds through the formation of a dicarboxylic acid intermediate, which is then decarboxylated to yield the target monosubstituted pyrazine carboxylic acid.

Logical Flow of 2-Methylquinoxaline Oxidation

G 2-Methylquinoxaline 2-Methylquinoxaline 5-Methylpyrazine-2,3-dicarboxylic Acid 5-Methylpyrazine-2,3-dicarboxylic Acid 2-Methylquinoxaline->5-Methylpyrazine-2,3-dicarboxylic Acid KMnO4, KOH, H2O, 50°C 6-Methylpyrazine-2-carboxylic Acid 6-Methylpyrazine-2-carboxylic Acid 5-Methylpyrazine-2,3-dicarboxylic Acid->6-Methylpyrazine-2-carboxylic Acid Decarboxylation (Heat)

Caption: Oxidation of 2-methylquinoxaline followed by decarboxylation.

Experimental Protocol: Synthesis of 6-methylpyrazine-2-carboxylic acid from 2-Methylquinoxaline

  • Oxidation: In a suitable reaction vessel, dissolve 28.8 g of 2-methylquinoxaline in 2400 mL of water containing 8 g of potassium hydroxide. Warm the solution to 50°C. In a separate vessel, prepare a solution of 176 g of potassium permanganate in 1600 mL of water, also preheated to 50°C.

  • Add the potassium permanganate solution to the 2-methylquinoxaline solution while maintaining the temperature at 50°C.

  • After the addition is complete, continue stirring until the purple color of the permanganate has disappeared.

  • Filter the hot solution to remove the manganese dioxide precipitate.

  • Decarboxylation: The resulting filtrate containing 5-methylpyrazine-2,3-dicarboxylic acid is heated to induce decarboxylation, yielding 6-methylpyrazine-2-carboxylic acid.

  • Isolation: Cool the solution and acidify with a suitable acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

Quantitative Data for Pathway 1

ParameterValueReference
Starting Material2-Methylquinoxaline[1][2]
Key ReagentPotassium permanganate[1][2]
Intermediate5-Methylpyrazine-2,3-dicarboxylic Acid[1][2]
Product6-Methylpyrazine-2-carboxylic Acid[1][2]
Melting Point138°C (with decomposition)[1]
Pathway 2: Oxidation of 2,5-Dimethylpyrazine

A more direct approach involves the selective oxidation of one of the methyl groups of commercially available 2,5-dimethylpyrazine. This method requires careful control of reaction conditions to avoid over-oxidation to the dicarboxylic acid.

Logical Flow of 2,5-Dimethylpyrazine Oxidation

G 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 6-Methylpyrazine-2-carboxylic Acid 6-Methylpyrazine-2-carboxylic Acid 2,5-Dimethylpyrazine->6-Methylpyrazine-2-carboxylic Acid KMnO4, H2O, 70°C

Caption: Selective oxidation of 2,5-dimethylpyrazine.

Experimental Protocol: Synthesis of 6-methylpyrazine-2-carboxylic acid from 2,5-Dimethylpyrazine

  • Reaction Setup: Dissolve 500 mg (4.60 mmol) of 2,6-dimethylpyrazine in 10 mL of water in a reaction flask and heat to 70°C.[3]

  • Oxidation: Prepare a solution of potassium permanganate in 25 mL of water and add it dropwise to the heated 2,6-dimethylpyrazine solution.[3]

  • Stir the mixture and maintain the temperature overnight.[3]

  • Work-up: After cooling to room temperature, filter the mixture to remove the manganese dioxide cake and wash the solid with water several times.[3]

  • Isolation: Acidify the filtrate with 5M HCl solution to a pH of 1.5 and extract with ethyl acetate (3 x 50 mL).[3]

  • Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent to afford the product.[3]

Quantitative Data for Pathway 2

ParameterValueReference
Starting Material2,5-Dimethylpyrazine[3][4]
Key ReagentPotassium permanganate[3][4]
Product6-Methylpyrazine-2-carboxylic Acid[3][4]
YieldNot specified[3]
Melting Point138-140°C[3]
Purity (HPLC)>99%[5]

Esterification of 6-methylpyrazine-2-carboxylic acid

The final step in the synthesis of this compound is the esterification of the carboxylic acid precursor. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and effective method.

General Workflow for Fischer Esterification

G cluster_0 Reaction cluster_1 Work-up and Purification 6-Methylpyrazine-2-carboxylic Acid 6-Methylpyrazine-2-carboxylic Acid Protonated Intermediate Protonated Intermediate 6-Methylpyrazine-2-carboxylic Acid->Protonated Intermediate Methanol (excess), Strong Acid Catalyst (e.g., H2SO4) This compound This compound Protonated Intermediate->this compound Elimination of H2O Purified Product Purified Product This compound->Purified Product Neutralization, Extraction, Distillation/Crystallization

Caption: General workflow for the Fischer esterification process.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methylpyrazine-2-carboxylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 0.1 to 3 mol% relative to the carboxylic acid).[6]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction temperature is typically between 100°C and 150°C.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of 6-Methylpyrazine-2-carboxylic Acid

PropertyValueReference
CAS Number5521-61-9[7][8]
Molecular FormulaC₆H₆N₂O₂[7][9]
Molecular Weight138.12 g/mol [7][9]
Melting Point138-140°C[3]
Purity (HPLC)>98%[8]

Table 2: Properties of this compound

PropertyValue
CAS NumberNot explicitly found, but related to Methyl pyrazine-2-carboxylate (6164-79-0)
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
Spectroscopic DataAvailable for the non-methylated analog (Methyl pyrazine-2-carboxylate)

Note: While specific quantitative data for the esterification of 6-methylpyrazine-2-carboxylic acid was not found in the immediate search results, the general Fischer esterification process typically provides high yields, often exceeding 95%, when driven to completion.[6]

Conclusion

The synthesis of this compound is a well-established process involving the initial preparation of 6-methylpyrazine-2-carboxylic acid, followed by esterification. The choice of the synthetic route for the carboxylic acid precursor will depend on factors such as starting material availability and desired scale. The subsequent Fischer esterification is a robust and high-yielding method for obtaining the final methyl ester. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate.

References

In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 6-methylpyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also outlines general experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds such as 6-methylpyrazine-2-carboxylic acid and methyl pyrazine-2-carboxylate.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8s1HH-3 (Pyrazine)
~8.5s1HH-5 (Pyrazine)
~4.0s3H-OCH₃ (Ester)
~2.7s3H-CH₃ (at C6)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~158C-6 (Pyrazine)
~148C-2 (Pyrazine)
~144C-3 (Pyrazine)
~142C-5 (Pyrazine)
~53-OCH₃ (Ester)
~22-CH₃ (at C6)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic)
~1725StrongC=O stretch (ester)
~1580, ~1470MediumC=N, C=C stretch (pyrazine)
~1250StrongC-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z RatioPredicted Fragment
152[M]⁺ (Molecular Ion)
121[M - OCH₃]⁺
93[M - COOCH₃]⁺

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of this compound. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film: If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final IR spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source.

    • Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.

    • As the solvent evaporates, the analyte molecules become charged ions, which are then analyzed by the mass spectrometer.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Methyl 6-methylpyrazine-2-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for spectroscopic analysis.

Logical_Relationship_Spectroscopy cluster_techniques Spectroscopic Techniques cluster_data Generated Data Compound This compound NMR NMR Compound->NMR Provides information on the carbon-hydrogen framework IR IR Compound->IR Identifies functional groups MS MS Compound->MS Determines molecular weight and fragmentation pattern NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical relationships in spectroscopic structural determination.

An In-depth Technical Guide on the Solubility and Stability of Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the available information on the solubility and stability of Methyl 6-methylpyrazine-2-carboxylate. Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide leverages data from the closely related analogue, Methyl pyrazine-2-carboxylate, to infer potential properties. Furthermore, this document details standardized experimental protocols derived from international guidelines (OECD and ICH) to enable researchers to determine the precise solubility and stability characteristics of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its application, formulation, and development. This guide summarizes the currently available data and provides robust methodologies for its experimental determination.

Solubility Profile

Table 1: Qualitative Solubility Data for the Analogue Compound, Methyl pyrazine-2-carboxylate

SolventSolubilityReference
WaterPractically insoluble or insoluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]

Stability Profile

The stability of this compound has not been quantitatively reported. General chemical principles and data from related pyrazine derivatives suggest it is a relatively stable compound under standard conditions. Safety data for Methyl pyrazine-2-carboxylate indicates that it is stable under normal conditions.[2] However, specific conditions can lead to degradation, with hydrolysis of the ester group being a primary concern. It is recommended to store the compound in a cool, dry, and dark place, away from strong bases and reducing agents.[3]

Table 2: General Stability and Reactivity Profile for Analogue Pyrazine Esters

ConditionObservation/RecommendationPotential ReactionReference
Thermal Stable under normal storage conditions.Decomposition at elevated temperatures.[2]
Light Store away from sunlight.Photodegradation.[3]
pH (Aqueous) Susceptible to hydrolysis, especially under basic or acidic conditions.Hydrolysis to 6-methylpyrazine-2-carboxylic acid and methanol.[4][5][6]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.Vigorous or hazardous reactions.[2]

Experimental Protocols

To determine the precise solubility and stability of this compound, the following standardized protocols are recommended.

Solubility Determination

The following protocols are based on the OECD Guideline 105 for Testing of Chemicals, "Water Solubility".[7][8][9][10][11]

4.1.1. Flask Method (for solubilities > 10⁻² g/L)

  • Objective: To determine the saturation concentration of the compound in a solvent by agitation until equilibrium is reached.

  • Apparatus:

    • Constant temperature bath

    • Mechanical shaker or stirrer

    • Analytical balance

    • Filtration device (e.g., syringe filter with a non-adsorbing membrane)

    • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

  • Procedure:

    • Add an excess amount of this compound to a flask containing a known volume of the solvent (e.g., water, ethanol, etc.).

    • Place the flask in a constant temperature bath (e.g., 20 °C ± 0.5 °C) and agitate at a constant speed.

    • Periodically take samples from the supernatant. To do this, cease agitation to allow the undissolved solid to settle.

    • Filter the samples to remove any undissolved particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

    • Continue until the measured concentration is constant over at least three consecutive time points, indicating that equilibrium has been reached.

    • The final, constant concentration is reported as the solubility.

4.1.2. Column Elution Method (for solubilities < 10⁻² g/L)

  • Objective: To determine low aqueous solubility by passing water through a column packed with the test substance and measuring the concentration in the eluate.

  • Apparatus:

    • Water-jacketed column with a thermostat

    • Metering pump

    • Inert support material (e.g., glass wool, glass beads)

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Coat an inert support material with an excess of this compound.

    • Pack the coated material into a column and maintain a constant temperature.

    • Pump the solvent through the column at a slow, constant flow rate.

    • Collect fractions of the eluate at regular intervals.

    • Analyze the concentration of the compound in each fraction.

    • Continue until the concentration in the eluate becomes constant.

    • The plateau concentration is taken as the water solubility.

Stability Assessment

The following protocols are based on the ICH Q1A (R2) guideline for Stability Testing of New Drug Substances and Products.[12][13][14]

4.2.1. Thermal Stability (Forced Degradation)

  • Objective: To identify potential degradation products and pathways by exposing the compound to temperatures higher than those used in accelerated stability testing.[15]

  • Procedure:

    • Place a known quantity of the solid compound in a vial.

    • Expose the sample to a high temperature (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C) for a defined period (e.g., 1-2 weeks).

    • At specified time points, remove samples and dissolve them in a suitable solvent.

    • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Characterize significant degradation products using techniques like LC-MS.

4.2.2. Hydrolytic Stability

  • Objective: To evaluate the susceptibility of the compound to hydrolysis across a range of pH values.

  • Procedure:

    • Prepare solutions of this compound in aqueous buffers at different pH levels (e.g., pH 1.2, pH 4.5, pH 7.0, pH 9.0).

    • Store the solutions at a controlled temperature (e.g., 25°C or 40°C).

    • At various time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw aliquots from each solution.

    • Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any hydrolysis products.

    • Calculate the degradation rate constant and half-life at each pH.

4.2.3. Photostability

  • Objective: To assess the stability of the compound when exposed to light, as per ICH Q1B guidelines.[16][17]

  • Procedure:

    • Expose a sample of the solid compound to a light source that provides a standardized output of both visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.[16]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control, stored under the same temperature and humidity conditions.[17]

    • After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.

    • Compare the chromatograms to identify any degradation products formed due to light exposure.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

G cluster_solubility Solubility Assessment Workflow start Start with Pure Compound prelim_test Preliminary Solubility Test start->prelim_test solubility_check Solubility > 0.01 g/L? prelim_test->solubility_check flask_method Flask Method Protocol solubility_check->flask_method Yes column_method Column Elution Protocol solubility_check->column_method No analysis Quantitative Analysis (e.g., HPLC) flask_method->analysis column_method->analysis report Report Solubility (e.g., in g/L) analysis->report

Caption: A logical workflow for determining the solubility of a chemical compound.

G cluster_stability ICH-Based Stability Assessment Workflow start Start with Pure Compound Batch stress_testing Forced Degradation (Stress Testing) start->stress_testing thermal Thermal Stress (High Temp) stress_testing->thermal hydrolytic Hydrolysis (pH Range) stress_testing->hydrolytic photo Photostability (Light/UV Exposure) stress_testing->photo analysis Stability-Indicating HPLC Analysis thermal->analysis hydrolytic->analysis photo->analysis pathway Identify Degradation Products & Pathways (LC-MS) analysis->pathway report Report Stability Profile pathway->report

Caption: A workflow for assessing the chemical stability of a substance.

References

The Multifaceted Biological Activities of Pyrazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged structures in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of pyrazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to empower researchers in the fields of drug discovery and development.

Anticancer Activity of Pyrazine Derivatives

Pyrazine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several pyrazine derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer. Notably, the c-Met and VEGFR-2 kinases are key targets.

1.1.1. c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion. Aberrant c-Met signaling is implicated in the progression of numerous human cancers.[1][2] Certain[1][3]triazolo[4,3-a]pyrazine derivatives have demonstrated potent inhibitory activity against c-Met.[4]

1.1.2. VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a key strategy in cancer therapy.[1][3]triazolo[4,3-a]pyrazine derivatives have also shown significant inhibitory effects on VEGFR-2.[4]

Quantitative Anticancer Activity Data

The anticancer efficacy of pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Target(s)Reference
[1][3]triazolo[4,3-a]pyrazineCompound 17lA549 (Lung Carcinoma)0.98 ± 0.08c-Met, VEGFR-2[4][5]
[1][3]triazolo[4,3-a]pyrazineCompound 17lMCF-7 (Breast Cancer)1.05 ± 0.17c-Met, VEGFR-2[4][5]
[1][3]triazolo[4,3-a]pyrazineCompound 17lHela (Cervical Cancer)1.28 ± 0.25c-Met, VEGFR-2[4][5]
Pyrazolo[3,4-b]pyridineCompound 5aHepG-2 (Liver Cancer)3.42 ± 1.31c-Met[6]
Pyrazolo[3,4-b]pyridineCompound 5bHepG-2 (Liver Cancer)3.56 ± 1.5c-Met[6]
Pyridine-derivedCompound 10HepG2 (Liver Cancer)4.25VEGFR-2[7]
Pyridine-derivedCompound 10MCF-7 (Breast Cancer)6.08VEGFR-2[7]

Antimicrobial Activity of Pyrazine Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazine derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal activities.

Antibacterial and Antifungal Efficacy

Various classes of pyrazine derivatives, including 3-aminopyrazine-2-carboxamides, have been synthesized and evaluated for their antimicrobial properties. Their activity is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Activity Data
Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
3-Aminopyrazine-2-carboxamideCompound 17Mycobacterium tuberculosis H37Rv12.5[8][9]
3-(Benzamido)pyrazine-2-carboxamideCompound 4Mycobacterium tuberculosis1.95 - 31.25[10]
3-(Benzamido)pyrazine-2-carboxamideCompound 15Mycobacterium tuberculosis1.95 - 31.25[10]
3-(Benzamido)pyrazine-2-carboxamideCompound 18Mycobacterium tuberculosis1.95 - 31.25[10]

Anti-inflammatory Activity of Pyrazine Derivatives

Chronic inflammation is a key driver of numerous diseases. Pyrazine derivatives have demonstrated anti-inflammatory potential, primarily through the modulation of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3] The inhibition of NF-κB activation is a major therapeutic target for inflammatory diseases. Certain pyridine N-oxide derivatives have been shown to inhibit the DNA binding of NF-κB.[11]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of pyrazine derivatives can be assessed by their ability to inhibit NF-κB transcriptional activity, with efficacy measured by IC50 values.

Compound ClassDerivative ExampleAssayIC50 (µM)Reference
Mollugin DerivativeCompound 4fNF-κB Transcriptional Activity18.53[12]
Mollugin DerivativeCompound 4iNF-κB Transcriptional Activity22.93[12]
Mollugin DerivativeCompound 4eNF-κB Transcriptional Activity55.12[12]
Mollugin DerivativeCompound 4dNF-κB Transcriptional Activity88.25[12]

Experimental Protocols

Synthesis of Pyrazine Derivatives

4.1.1. General Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides can be achieved through two primary methods.[8]

  • Procedure A (for N-benzyl derivatives):

    • The starting 3-aminopyrazine-2-carboxylic acid is esterified by reacting with methanol in the presence of concentrated H₂SO₄ at room temperature for 48 hours.

    • The resulting methyl 3-aminopyrazine-2-carboxylate is then reacted with a substituted benzylamine in the presence of NH₄Cl in methanol under microwave irradiation (130 °C, 40 min, 90 W).[8]

  • Procedure B (for N-alkyl/N-phenyl derivatives):

    • 3-Aminopyrazine-2-carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) in DMSO.

    • The activated acid is then reacted with the corresponding benzylamine, alkylamine, or aniline under microwave irradiation (120 °C, 30 min, 100 W).[8]

4.1.2. General Synthesis of Pyrazole Derivatives

Pyrazoles are commonly synthesized by the reaction of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of an imine with one nitrogen of the hydrazine, followed by the formation of an enamine with the second nitrogen, which then cyclizes and aromatizes to the pyrazole ring. This is often referred to as the Knorr pyrazole synthesis.[13]

Biological Assays

4.2.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[1]

  • Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for the desired period.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

4.2.2. Western Blot for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample.

  • Sample Preparation: Lyse cells or tissues to extract proteins. Determine protein concentration using a suitable assay.

  • Gel Electrophoresis: Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-c-Met).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

4.2.3. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the MIC of an antimicrobial agent.[3]

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the pyrazine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Signaling Pathways

cMet_VEGFR2_Signaling cluster_cMet c-Met Signaling cluster_VEGFR2 VEGFR-2 Signaling HGF HGF cMet c-Met Receptor HGF->cMet GRB2_cMet GRB2/SOS cMet->GRB2_cMet PI3K_cMet PI3K cMet->PI3K_cMet RAS_cMet RAS GRB2_cMet->RAS_cMet RAF_cMet RAF RAS_cMet->RAF_cMet MEK_cMet MEK RAF_cMet->MEK_cMet ERK_cMet ERK MEK_cMet->ERK_cMet Proliferation_cMet Proliferation, Survival, Invasion ERK_cMet->Proliferation_cMet AKT_cMet AKT PI3K_cMet->AKT_cMet AKT_cMet->Proliferation_cMet Pyrazine_cMet Pyrazine Derivatives Pyrazine_cMet->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_VEGFR2 PI3K VEGFR2->PI3K_VEGFR2 PKC PKC PLCg->PKC RAF_VEGFR2 RAF PKC->RAF_VEGFR2 MEK_VEGFR2 MEK RAF_VEGFR2->MEK_VEGFR2 ERK_VEGFR2 ERK MEK_VEGFR2->ERK_VEGFR2 Angiogenesis Angiogenesis, Vascular Permeability ERK_VEGFR2->Angiogenesis AKT_VEGFR2 AKT PI3K_VEGFR2->AKT_VEGFR2 AKT_VEGFR2->Angiogenesis Pyrazine_VEGFR2 Pyrazine Derivatives Pyrazine_VEGFR2->VEGFR2

Caption: c-Met and VEGFR-2 signaling pathways targeted by pyrazine derivatives.

NFkB_Signaling cluster_NFkB NF-κB Signaling in Inflammation cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_IkB->NFkB_p65_p50 Release DNA DNA Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Pyrazine_NFkB Pyrazine Derivatives Pyrazine_NFkB->NFkB_p65_p50 Inhibit DNA Binding

Caption: NF-κB signaling pathway in inflammation and its inhibition.

Experimental Workflows

MTT_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Pyrazine Derivatives (Varying Concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an MTT cell viability assay.

WesternBlot_Workflow cluster_workflow Western Blot Workflow Start Start Sample_Prep Sample Preparation (Cell Lysis) Start->Sample_Prep Protein_Quant Protein Quantification Sample_Prep->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Imaging Imaging Detection->Imaging End End Imaging->End

Caption: A generalized workflow for Western blot analysis.

References

Methyl 6-methylpyrazine-2-carboxylate: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methylpyrazine-2-carboxylate is a pivotal heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). Its pyrazine core, a privileged scaffold in medicinal chemistry, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecules. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, physicochemical properties, and its critical role as a pharmaceutical intermediate in the production of prominent drugs such as the anti-diabetic agent Glipizide and the anti-hyperlipidemic agent Acipimox. Detailed experimental protocols and structured data tables are presented to facilitate its practical application in a research and development setting.

Chemical Properties and Data

This compound is a derivative of pyrazine, a diazine compound with two nitrogen atoms at positions 1 and 4 of the benzene ring. The presence of a methyl group and a methyl ester functionality on the pyrazine ring makes it a versatile intermediate for further chemical modifications.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its precursor, 6-methylpyrazine-2-carboxylic acid, is provided in the table below for easy reference and comparison.

PropertyThis compound6-Methylpyrazine-2-carboxylic acid
CAS Number 6164-79-0[1]5521-61-9[2]
Molecular Formula C₇H₈N₂O₂C₆H₆N₂O₂[2][3]
Molecular Weight 152.15 g/mol 138.12 g/mol [2][3]
Appearance White to off-white crystalline solidOff-white to yellow crystalline powder
Melting Point Not available164-172 °C[4]
Boiling Point Not availableNot available
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane.Soluble in hot water and polar organic solvents.
Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. Key spectral data are summarized below.

Spectrum TypeKey Peaks/Shifts
¹H NMR δ (ppm): 3.98 (s, 3H, -OCH₃), 2.65 (s, 3H, -CH₃), 8.55 (s, 1H, pyrazine-H), 8.90 (s, 1H, pyrazine-H)[5]
¹³C NMR δ (ppm): 165.5 (C=O), 153.0, 147.5, 144.0, 142.0 (pyrazine carbons), 52.5 (-OCH₃), 21.5 (-CH₃)[6]
IR (Infrared) ν (cm⁻¹): ~1720 (C=O, ester), ~1580, 1480 (C=N, pyrazine ring), ~2950 (C-H, aliphatic)[1]
MS (Mass Spec) m/z: 152 (M⁺), 121 (M⁺ - OCH₃)

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Synthesis of 6-Methylpyrazine-2-carboxylic Acid

Several methods have been reported for the synthesis of 6-methylpyrazine-2-carboxylic acid. A common approach involves the oxidation of a suitable precursor like 2,6-dimethylpyrazine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylpyrazine in an appropriate solvent, such as water or a mixture of water and pyridine.

  • Oxidation: While stirring, slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, the reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4.

  • Isolation: The acidic solution is then cooled, leading to the precipitation of 6-methylpyrazine-2-carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_of_Carboxylic_Acid start 2,6-Dimethylpyrazine reaction Oxidation Reaction start->reaction Dissolve oxidant Oxidizing Agent (e.g., KMnO₄) oxidant->reaction Add slowly solvent Solvent (e.g., Water/Pyridine) solvent->reaction acid Acidification (e.g., HCl) workup Filtration & Acidification acid->workup product 6-Methylpyrazine-2-carboxylic Acid reaction->workup Reaction Completion workup->product Precipitation & Isolation Esterification_Workflow start 6-Methylpyrazine-2-carboxylic Acid reaction Fischer Esterification (Reflux) start->reaction Suspend methanol Methanol (Excess) methanol->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction Add product This compound workup Neutralization & Extraction reaction->workup Reaction Completion purification Purification (Recrystallization/Chromatography) workup->purification Crude Product purification->product Pure Product Glipizide_Synthesis intermediate This compound reaction Amidation intermediate->reaction reagent 4-(2-aminoethyl)benzenesulfonamide reagent->reaction product Glipizide reaction->product

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine carboxylates, a class of nitrogen-containing heterocyclic compounds, hold a significant position in the landscape of medicinal chemistry and drug discovery. Their journey from initial discovery to their role as crucial pharmacophores is a testament to the evolution of organic synthesis and our understanding of structure-activity relationships. This technical guide provides a comprehensive overview of the discovery, history, and key developments in the synthesis and application of pyrazine carboxylates, with a focus on providing practical information for researchers in the field.

The Dawn of Pyrazine Chemistry: Early Discoveries

The story of pyrazine carboxylates is intrinsically linked to the broader history of pyrazine chemistry. The first synthesis of a pyrazine derivative is often attributed to Laurent in 1844, who obtained a compound he named "amarone" from the reaction of benzoin with ammonia, later identified as tetraphenylpyrazine. However, the systematic study of the pyrazine ring system began in the late 19th century.

A pivotal moment in the history of pyrazine carboxylates was the work of Stoehr and of Gabriel and Colman , who, through their investigations into the chemistry of heterocyclic compounds, laid the groundwork for the synthesis of the pyrazine nucleus and its derivatives. One of the earliest and most significant methods for the preparation of a pyrazine dicarboxylate was the oxidation of quinoxaline . This reaction, typically carried out with potassium permanganate, demonstrated the stability of the pyrazine ring and provided a reliable route to pyrazine-2,3-dicarboxylic acid . This dicarboxylic acid would become a key intermediate in the synthesis of various pyrazine derivatives.

The Rise of Pyrazinamide: A Breakthrough in Tuberculosis Therapy

The most profound impact of pyrazine carboxylates on human health came with the discovery of pyrazinamide (PZA) , the amide of pyrazine-2-carboxylic acid (pyrazinoic acid). In the mid-20th century, as researchers sought new treatments for tuberculosis, they explored analogues of nicotinamide, which had shown weak anti-tubercular activity. This line of inquiry led to the synthesis of pyrazinamide in 1952.[1]

PZA quickly proved to be a cornerstone of multi-drug therapy for tuberculosis, a role it maintains to this day. Its unique ability to act on semi-dormant mycobacteria in the acidic environment of inflammatory lesions was a game-changer in shortening the duration of treatment and improving patient outcomes.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug, meaning it is inactive until it is metabolized within the target organism. Inside Mycobacterium tuberculosis, the enzyme pyrazinamidase (PncA) hydrolyzes pyrazinamide to its active form, pyrazinoic acid (POA) .[1] POA disrupts the membrane potential and interferes with the energy production of the bacterium, particularly in the acidic intracellular environment of macrophages where the bacilli reside.[1] Mutations in the pncA gene are the primary mechanism of resistance to pyrazinamide.

Pyrazinamide_Mechanism PZA Pyrazinamide (PZA) (Prodrug) PZA_uptake Uptake by M. tuberculosis PZA->PZA_uptake PncA Pyrazinamidase (PncA enzyme) PZA_uptake->PncA POA Pyrazinoic Acid (POA) (Active Drug) PncA->POA Hydrolysis Efflux Efflux POA->Efflux Acidic_pH Acidic Environment (Intracellular) Protonation Protonation Acidic_pH->Protonation Efflux->Acidic_pH HPOA Protonated POA (HPOA) Protonation->HPOA Reentry Re-entry HPOA->Reentry Disruption Disruption of: - Membrane Potential - Energy Production Reentry->Disruption Accumulation

Mechanism of action of Pyrazinamide.

Evolution of Synthetic Methodologies

The synthesis of pyrazine carboxylates has evolved significantly from the early, often harsh, oxidation methods.

Classical Methods
  • Oxidation of Alkylpyrazines: A common early method involved the oxidation of methyl or other alkyl side chains on the pyrazine ring to carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO₄) were frequently used. While effective, this method often required harsh conditions and could lead to over-oxidation or low yields.

  • From Quinoxaline: As mentioned, the oxidation of quinoxaline to pyrazine-2,3-dicarboxylic acid is a classic and historically important synthesis. The dicarboxylic acid could then be selectively decarboxylated to yield the monocarboxylic acid.

Modern Synthetic Approaches

Modern organic synthesis has introduced a variety of more efficient and selective methods for the preparation of pyrazine carboxylates. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions allow for the direct introduction of a carboxylate group or a precursor onto a pre-functionalized pyrazine ring.

  • Lithiation and Carboxylation: Directed ortho-metalation using strong bases like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide is a highly effective method for the regioselective synthesis of pyrazine carboxylates.

  • From α-Amino Ketones: The Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones, can be adapted to produce pyrazine carboxylates by using appropriate starting materials.

Synthesis_Workflow start Quinoxaline step1 Oxidation (e.g., KMnO4) start->step1 intermediate1 Pyrazine-2,3-dicarboxylic acid step1->intermediate1 step2 Selective Decarboxylation intermediate1->step2 product Pyrazine-2-carboxylic acid step2->product

Classical synthesis of pyrazine-2-carboxylic acid.

Quantitative Data Summary

The following tables summarize key quantitative data for pyrazine-2-carboxylic acid and its amide, pyrazinamide.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Pyrazine-2-carboxylic acidC₅H₄N₂O₂124.10225-229
PyrazinamideC₅H₅N₃O123.11189-191

Table 1: Physicochemical Properties

CompoundOrganismMIC (μg/mL)pH of Medium
PyrazinamideMycobacterium tuberculosis H37Rv505.9
PyrazinamideMycobacterium tuberculosis clinical isolates12.5 - >1005.9
Pyrazinoic Acid Prodrug (2-chloroethyl pyrazinoate)Mycobacterium tuberculosis H37Rv3.966.6

Table 2: In Vitro Antitubercular Activity [2][3]

Detailed Experimental Protocols

Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline[4]

Materials:

  • Quinoxaline

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a suspension of quinoxaline in hot water (approximately 90°C) is prepared.

  • With vigorous stirring, a saturated aqueous solution of potassium permanganate is added dropwise. The rate of addition is controlled to maintain a gentle reflux of the reaction mixture. The addition typically takes about 1.5 hours.

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure the completion of the oxidation.

  • The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water.

  • The combined filtrate and washings are concentrated under reduced pressure.

  • The concentrated solution is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 1.

  • The precipitated pyrazine-2,3-dicarboxylic acid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from water or acetone.

Synthesis of 5-methylpyrazine-2-carboxylic acid by Oxidation of 2,5-dimethylpyrazine

Materials:

  • 2,5-dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Inhibitor (e.g., formic acid)

  • Sulfuric acid (H₂SO₄)

  • Extraction solvent (e.g., ether)

Procedure:

  • In a four-necked flask equipped with a condenser, agitator, dropping funnel, and thermometer, 2,5-dimethylpyrazine is heated to 55°C.

  • A solution of KMnO₄ containing an inhibitor (e.g., formic acid) is added dropwise over several hours, maintaining the reaction temperature.

  • After the addition is complete, the stirring is continued for a few more hours.

  • The reaction mixture is hot filtered to remove MnO₂. The filter cake is washed with hot water.

  • The combined filtrate is concentrated under reduced pressure.

  • The concentrate is cooled and acidified with sulfuric acid to a pH of 2.

  • The precipitated product is collected by filtration.

  • The mother liquor is extracted with a suitable solvent (e.g., ether), and the solvent is evaporated to obtain additional product.

Modern Applications and Future Directions

Beyond tuberculosis, pyrazine carboxylates and their derivatives are being explored for a wide range of therapeutic applications. The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. Researchers are actively investigating pyrazine carboxamides as:

  • Anticancer agents: Some derivatives have shown potent activity against various cancer cell lines.

  • Kinase inhibitors: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, making them suitable for targeting the ATP-binding site of kinases.[4]

  • Antiviral and antibacterial agents: The versatile chemistry of the pyrazine ring allows for the synthesis of a diverse library of compounds for screening against various pathogens.

Recent research has also shed light on the role of pyrazines in bacterial signaling. In Klebsiella oxytoca, specific pyrazine and pyrazinone autoinducers have been shown to regulate virulence factors and interact with host immune receptors, opening up new avenues for targeting bacterial communication.[5]

Klebsiella_Signaling cluster_sugars Mucosal Sugars cluster_pathways Biosynthetic Pathways in K. oxytoca cluster_autoinducers Autoinducers cluster_responses Bacterial & Host Responses Neu5Ac Neu5Ac Pyrazinone_Pathway Pyrazinone Biosynthesis Neu5Ac->Pyrazinone_Pathway Elicits General_Carbs General Carbohydrates Pyrazine_Pathway Pyrazine Biosynthesis General_Carbs->Pyrazine_Pathway Regulates Pyrazinone Pyrazinone Pyrazinone_Pathway->Pyrazinone Pyrazine Pyrazine Pyrazine_Pathway->Pyrazine Iron_Acquisition Iron Acquisition (Enterobactin) Pyrazinone->Iron_Acquisition Yersiniabactin Yersiniabactin Production Pyrazinone->Yersiniabactin HRH4_Activation HRH4 Activation (Pro-inflammatory) Pyrazinone->HRH4_Activation Pyrazine->Iron_Acquisition

Pyrazine signaling in Klebsiella oxytoca.

Conclusion

The journey of pyrazine carboxylates from their early, serendipitous discoveries to their current status as vital components of life-saving drugs and versatile tools in medicinal chemistry is a compelling narrative of scientific progress. The foundational synthetic methods, while still relevant, have been augmented by modern techniques that offer greater efficiency and control. The remarkable story of pyrazinamide highlights the profound impact that a single molecule can have on global health. As research continues to uncover new biological roles and therapeutic applications for pyrazine carboxylates, their importance in the field of drug development is set to grow even further. This guide serves as a foundational resource for researchers looking to build upon this rich history and contribute to the future of this remarkable class of compounds.

References

Methyl 6-methylpyrazine-2-carboxylate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazine ring is a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1] This technical guide focuses on Methyl 6-methylpyrazine-2-carboxylate, a derivative with potential applications in drug discovery and development. Due to the limited direct literature on this specific ester, this document provides a comprehensive overview based on the well-documented properties and synthesis of its immediate precursor, 6-methylpyrazine-2-carboxylic acid, alongside established chemical principles for its derivatization.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not widely available. Therefore, the data for its precursor, 6-methylpyrazine-2-carboxylic acid, is presented below to provide a baseline for researchers.

Table 1: Physicochemical Properties of 6-Methylpyrazine-2-carboxylic Acid
PropertyValueSource
CAS Number 5521-61-9[3][4]
Molecular Formula C₆H₆N₂O₂[3][5]
Molecular Weight 138.12 g/mol [3][5]
Melting Point 138-140 °C[6]
Boiling Point (Predicted) 302.8 ± 37.0 °C at 760 mmHg[6]
Density (Predicted) 1.3 ± 0.1 g/cm³[6]
pKa (Predicted) 3.10 ± 0.10[7]
XLogP3 0.5[6]
Physical Form Solid
Table 2: Spectroscopic Data for Related Compounds

Direct spectroscopic data for this compound is scarce. The following table includes mass spectrometry data for the precursor acid and ¹H-NMR data for the analogous Methyl pyrazine-2-carboxylate, which can serve as a valuable reference.

CompoundSpectrum TypeDataSource
6-Methylpyrazine-2-carboxylic Acid Mass Spectrum (ES+)m/e 139 [M+H]⁺[7]
Methyl pyrazine-2-carboxylate ¹H NMR (in DMSO-d6)δ (ppm): 9.222, 8.933, 8.859, 3.991[8]

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process: the synthesis of the precursor 6-methylpyrazine-2-carboxylic acid, followed by its esterification.

Experimental Protocol 1: Synthesis of 6-Methylpyrazine-2-carboxylic Acid

This protocol is based on the oxidation of 2,6-Dimethylpyrazine.[7]

Materials:

  • 2,6-Dimethylpyrazine (500 mg, 4.60 mmol)

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • 5M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,6-Dimethylpyrazine (500 mg, 4.60 mmol) in 10 ml of water and heat the solution to 70°C.[7]

  • Prepare a solution of KMnO₄ in 25 ml of water and add it dropwise to the heated 2,6-Dimethylpyrazine solution.[7]

  • Stir and heat the mixture overnight.[7]

  • After cooling to room temperature, filter the mixture to remove the manganese dioxide (MnO₂) cake. Wash the cake several times with water.[7]

  • Combine the filtrates and acidify to a pH of 1.5 using a 5M HCl solution.[7]

  • Extract the acidified solution with ethyl acetate (3 x 50 ml).[7]

  • Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent to yield the product, 6-methylpyrazine-2-carboxylic acid.[7]

Experimental Protocol 2: Synthesis of this compound (Fischer Esterification)

This proposed protocol utilizes the standard Fischer esterification method.[9][10]

Materials:

  • 6-Methylpyrazine-2-carboxylic acid

  • Methanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane or Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 6-methylpyrazine-2-carboxylic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Redissolve the residue in an organic solvent like dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the remaining acid.[9]

  • Wash again with brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation to yield the pure ester.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic pathway to obtain this compound, starting from 2-methylquinoxaline.

Synthesis_Workflow Start 2-Methylquinoxaline Intermediate1 5-Methylpyrazine-2,3- dicarboxylic Acid Start->Intermediate1 Oxidation (KMnO4, KOH) Intermediate2 6-Methylpyrazine-2- carboxylic Acid Intermediate1->Intermediate2 Decarboxylation (Heat) Product Methyl 6-methylpyrazine- 2-carboxylate Intermediate2->Product Esterification (MeOH, H+) Medicinal_Chemistry_Relevance Core Pyrazine Scaffold Antitubercular Antitubercular Core->Antitubercular Antifungal Antifungal Core->Antifungal Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antimicrobial Antimicrobial Core->Antimicrobial

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of Methyl 6-methylpyrazine-2-carboxylate from 2,6-dimethylpyrazine. The synthesis involves the selective oxidation of one methyl group of 2,6-dimethylpyrazine to a carboxylic acid using potassium permanganate, followed by a Fischer esterification to yield the final methyl ester. This application note includes comprehensive experimental procedures, tabulated data for key reagents and products, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its structural motif is present in various biologically active molecules. The synthesis described herein provides a reliable method for accessing this compound from the readily available starting material, 2,6-dimethylpyrazine. The protocol is divided into two main stages: the selective oxidation of a benzylic methyl group and the subsequent esterification of the resulting carboxylic acid.

Overall Reaction Scheme

Data Presentation

Table 1: Properties and Stoichiometry of Reactants and Intermediates

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Molar Equiv.
2,6-DimethylpyrazineC6H8N2108.141.0
Potassium PermanganateKMnO4158.03As required
6-Methylpyrazine-2-carboxylic acidC6H6N2O2138.121.0
MethanolCH4O32.04Excess
Sulfuric AcidH2SO498.08Catalytic

Table 2: Product Specifications and Expected Yields

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected YieldPurityPhysical Appearance
6-Methylpyrazine-2-carboxylic acidC6H6N2O2138.1250-70%>98% (HPLC)[1]White to off-white solid
This compoundC7H8N2O2152.1570-90%>97%Solid

Experimental Protocols

Part 1: Synthesis of 6-Methylpyrazine-2-carboxylic acid via Oxidation

This protocol is adapted from a known procedure for the oxidation of 2,6-dimethylpyrazine.[2]

Materials:

  • 2,6-Dimethylpyrazine

  • Potassium permanganate (KMnO4)

  • Water (H2O)

  • 5M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, dissolve 2,6-dimethylpyrazine (e.g., 500 mg, 4.60 mmol) in water (10 mL).[2]

  • Heat the solution to 70°C.[2]

  • In a separate beaker, prepare a solution of potassium permanganate in water.

  • Add the potassium permanganate solution dropwise to the heated solution of 2,6-dimethylpyrazine over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at 70°C overnight.[2]

  • Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO2) will form.

  • Filter the mixture through a Buchner funnel to remove the manganese dioxide cake. Wash the filter cake with several portions of water.[2]

  • Combine the filtrate and the aqueous washings.

  • Acidify the filtrate to a pH of approximately 1.5 with 5M HCl.[2]

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.[2]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 6-methylpyrazine-2-carboxylic acid as a solid.[2]

Part 2: Synthesis of this compound via Fischer Esterification

This is a general procedure for Fischer esterification.[3][4][5]

Materials:

  • 6-Methylpyrazine-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H2SO4)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, add 6-methylpyrazine-2-carboxylic acid.

  • Add an excess of anhydrous methanol to the flask (e.g., 10-20 molar equivalents).

  • With cooling and stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid.[3]

  • Wash the organic layer with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_oxidation Part 1: Oxidation cluster_esterification Part 2: Esterification DMP 2,6-Dimethylpyrazine Reaction1 Oxidation with KMnO4 in Water at 70°C DMP->Reaction1 Workup1 Filtration, Acidification, Extraction Reaction1->Workup1 MPCA 6-Methylpyrazine-2-carboxylic acid Workup1->MPCA MPCA2 6-Methylpyrazine-2-carboxylic acid Reaction2 Fischer Esterification (Methanol, H2SO4, Reflux) MPCA2->Reaction2 Workup2 Neutralization, Extraction, Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

Logical_Relationship Start Start: 2,6-Dimethylpyrazine Oxidation Selective Mono-oxidation of a Methyl Group Start->Oxidation Step 1 Intermediate Intermediate: 6-Methylpyrazine-2-carboxylic acid Oxidation->Intermediate Yields Esterification Esterification of the Carboxylic Acid Intermediate->Esterification Step 2 Product Final Product: this compound Esterification->Product Yields

Caption: Key transformations in the synthesis pathway.

References

Application Notes and Protocols for the Amidation of Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 6-methylpyrazine-2-carboxamides via the amidation of Methyl 6-methylpyrazine-2-carboxylate. The protocols outlined below are based on established chemical principles and analogous transformations reported in the scientific literature. Three primary strategies are presented: a classical two-step approach involving the formation of an acyl chloride, a biocatalytic method employing enzymes, and modern direct catalytic amidation techniques.

Introduction

The pyrazine-2-carboxamide scaffold is a crucial pharmacophore found in numerous clinically significant drugs, including the first-line anti-tuberculosis agent Pyrazinamide. The synthesis of derivatives of this scaffold is of significant interest in drug discovery and development for identifying new therapeutic agents. The amidation of this compound is a key transformation to generate a library of novel N-substituted 6-methylpyrazine-2-carboxamides for biological screening. This document details various methodologies to achieve this synthesis, providing researchers with a selection of protocols to suit different laboratory capabilities and green chemistry considerations.

Synthetic Strategies Overview

There are several viable pathways for the amidation of this compound. The choice of method can depend on factors such as the desired scale, the nature of the amine, and the availability of specialized equipment or catalysts.

  • Strategy 1: Classical Two-Step Synthesis via Acyl Chloride: This is a robust and widely applicable method that involves the hydrolysis of the starting methyl ester to the corresponding carboxylic acid, followed by conversion to the acyl chloride, which then readily reacts with an amine to form the desired amide.[1][2]

  • Strategy 2: Enzymatic Amidation: This approach utilizes enzymes, such as lipases, to catalyze the direct amidation of the ester.[3] It offers a greener alternative with high selectivity and mild reaction conditions, avoiding the use of harsh reagents.

  • Strategy 3: Direct Catalytic Amidation: This modern approach involves the direct reaction of the ester with an amine in the presence of a catalyst.[4] Various catalytic systems, including those based on metals or organocatalysts, can be employed, often under solvent-free or environmentally benign conditions.

Below are the detailed protocols for each of these strategies.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride

This protocol is adapted from procedures described for the synthesis of analogous pyrazine carboxamides.[1][2]

Step 1: Hydrolysis of this compound

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Saponification: Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester.

    • Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).

    • Collect the precipitated 6-methylpyrazine-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Formation via Acyl Chloride

  • Acyl Chloride Formation:

    • To a solution of 6-methylpyrazine-2-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., toluene or dichloromethane) under a nitrogen atmosphere, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature or gentle reflux (e.g., 70-80 °C) for 1-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-methylpyrazine-2-carbonyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in a dry, aprotic solvent such as acetone, THF, or dichloromethane.

    • In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) and a base such as pyridine or triethylamine (1.1 - 1.5 eq) in the same solvent.

    • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated salts.

    • Wash the filtrate with water, an aqueous solution of a mild acid (e.g., 1 M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography on silica gel.

Diagram of the Two-Step Synthesis Workflow

Two_Step_Synthesis cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amidation Ester This compound Acid 6-Methylpyrazine-2-carboxylic Acid Ester->Acid 1. LiOH or NaOH 2. Acidic Work-up AcylChloride 6-Methylpyrazine-2-carbonyl Chloride Acid->AcylChloride SOCl2, Toluene Amide N-R-6-methylpyrazine-2-carboxamide AcylChloride->Amide Amine R-NH2 Amine->Amide Pyridine or Et3N

Caption: Workflow for the two-step synthesis of N-substituted 6-methylpyrazine-2-carboxamides.

Protocol 2: Enzymatic Amidation

This protocol is based on general procedures for enzymatic amidation of esters.[3]

  • Reaction Setup:

    • In a vial, combine this compound (1.0 eq), the desired amine (1.5 - 3.0 eq), and an immobilized lipase (e.g., Candida antarctica Lipase B (CALB) or Lipozyme® TL IM) in a suitable organic solvent (e.g., cyclopentyl methyl ether (CPME) or tert-amyl alcohol).

    • Add molecular sieves (3 Å) to remove water formed during the reaction.

  • Reaction Conditions:

    • Seal the vial and place it in an incubator shaker.

    • Maintain the reaction at a constant temperature, typically between 45-60 °C, with continuous agitation (e.g., 160 rpm).

  • Reaction Monitoring: Monitor the formation of the amide product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction has reached completion (typically within 24 hours), filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

    • Wash the filtrate with a dilute acid solution to remove excess amine, followed by a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Diagram of the Enzymatic Amidation Workflow

Enzymatic_Amidation Ester This compound Reaction Reaction Vessel (Solvent, Immobilized Lipase, Molecular Sieves) Ester->Reaction Amine Amine (R-NH2) Amine->Reaction Incubation Incubation with Shaking (45-60 °C) Reaction->Incubation Filtration Filtration (Remove Enzyme and Molecular Sieves) Incubation->Filtration Workup Aqueous Work-up Filtration->Workup Product N-R-6-methylpyrazine-2-carboxamide Workup->Product

Caption: General workflow for the enzymatic amidation of this compound.

Protocol 3: Direct Catalytic Amidation in Water

This protocol is based on a sustainable metal- and base-free direct amidation method.[5]

  • Reaction Setup:

    • In a sealed reaction vessel (e.g., a pressure tube), combine this compound (1.0 eq), the desired amine (1.2 - 2.0 eq), and deionized water.

  • Reaction Conditions:

    • Seal the vessel tightly and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration, washed with water, and dried.

    • Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Diagram of the Direct Catalytic Amidation Logical Relationship

Direct_Amidation Reactants This compound + Amine Conditions Water (Solvent) 110 °C Sealed Vessel Reactants->Conditions Mechanism C(acyl)-O Bond Cleavage (Metal and Base-Free) Conditions->Mechanism Products N-R-6-methylpyrazine-2-carboxamide + Methanol Mechanism->Products

Caption: Logical relationship for direct, water-mediated amidation.

Data Presentation: Comparison of Amidation Protocols

The following table summarizes typical reaction parameters and outcomes for the different amidation strategies, based on analogous reactions in the literature.

ParameterProtocol 1: Acyl ChlorideProtocol 2: EnzymaticProtocol 3: Direct in Water
Starting Material 6-Methylpyrazine-2-carboxylic AcidThis compoundThis compound
Key Reagents SOCl₂, Amine, BaseAmine, Immobilized LipaseAmine, Water
Temperature 0 °C to Reflux45-60 °C110 °C
Reaction Time 3-15 hours12-24 hours12-24 hours
Typical Yields 60-95%[1]Generally >90%[3]45-73%[5]
Advantages High yields, broad substrate scopeMild conditions, high selectivity, greenMetal- and base-free, sustainable
Disadvantages Harsh reagents, stoichiometric wasteLonger reaction times, enzyme costHigh temperature and pressure

Safety and Handling

  • Thionyl chloride is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions involving pressure tubes should be conducted behind a blast shield.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.

Conclusion

The amidation of this compound can be successfully achieved through various synthetic routes. The classical two-step method via the acyl chloride is a reliable and high-yielding approach suitable for a wide range of amines. For a more environmentally friendly synthesis, enzymatic amidation offers a mild and highly selective alternative. The direct amidation in water represents a cutting-edge, sustainable method that avoids the use of catalysts and organic solvents. The choice of protocol will depend on the specific requirements of the research, including scale, available resources, and green chemistry objectives.

References

Application Notes and Protocols: Synthesis of Glipizide Utilizing Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glipizide, an oral blood-glucose-lowering drug of the sulfonylurea class, is a widely prescribed medication for the management of type 2 diabetes mellitus.[1][2] Its chemical name is 1-cyclohexyl-3-[[p-[2-(5-methylpyrazine carboxamido)ethyl]phenyl]sulfonyl]urea.[1] The synthesis of Glipizide involves several key intermediates, with 5-methylpyrazine-2-carboxylic acid and its esters playing a crucial role in forming the pyrazine carboxamidoethyl]phenyl moiety of the final drug molecule.[1][3] This document provides detailed application notes and protocols for the synthesis of Glipizide, with a specific focus on the utilization of Methyl 6-methylpyrazine-2-carboxylate (also known as Methyl 5-methylpyrazine-2-carboxylate) as a key reactant.

Reaction Principle

The core of this synthetic approach involves the amidation reaction between this compound and 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide. This reaction is typically facilitated by a strong base, such as an alkali metal alkoxide, to drive the reaction towards the formation of the amide bond, yielding Glipizide.[1] The use of the methyl ester of 5-methylpyrazine-2-carboxylic acid is a common strategy to activate the carboxylic acid for amidation.

Chemical Structures

CompoundStructure
This compound this compound
4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide
Glipizide Glipizide

Reaction Pathway for Glipizide Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound F Glipizide A->F B 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide B->F C Sodium Methoxide C->F Base Catalyst D Solvent (e.g., Methanol) D->F Reaction Medium E Heat (e.g., 120°C) E->F Energy Input

Caption: Reaction scheme for the synthesis of Glipizide.

Experimental Protocols

The following protocols are based on methodologies described in the chemical literature, particularly patent documentation.[1]

Protocol 1: Synthesis of Glipizide

Materials:

  • Methyl 5-methylpyrazine-2-carboxylate

  • 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide

  • 25% Sodium methoxide solution in methanol

  • Methanol

  • Water

  • Diluted Hydrochloric acid

Procedure:

  • In a suitable reaction vessel, combine 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide (e.g., 5.0 g, 0.014 moles) and Methyl 5-methylpyrazine-2-carboxylate (e.g., 2.37 g, 0.015 moles).

  • Add a solution of 25% sodium methoxide in methanol (e.g., 4.14 g, 0.019 moles) to the reaction mixture.

  • Heat the mixture with stirring to 120°C for 1 hour.

  • After 1 hour, add a second portion of Methyl 5-methylpyrazine-2-carboxylate (e.g., 0.46 g, 0.003 moles) and 25% sodium methoxide solution (e.g., 0.66 g, 0.003 moles).

  • Continue stirring at 120°C until the reaction is complete (monitoring by a suitable chromatographic technique is recommended).

  • Cool the reaction mixture to 25-35°C.

  • Add water (e.g., 25 ml) to the cooled mixture.

  • Acidify the mixture with diluted hydrochloric acid to precipitate the solid product.

  • Filter the solid, wash with water (e.g., 10 ml), and dry to obtain crude Glipizide.

Protocol 2: Purification of Glipizide

Materials:

  • Crude Glipizide

  • Dimethylformamide (DMF)

  • Activated charcoal

  • Methanol

Procedure:

  • Dissolve the crude Glipizide in dimethylformamide by heating the solution to 50-90°C.

  • Add activated charcoal to the hot solution and stir for a specified time to decolorize.

  • Filter the hot solution to remove the charcoal.

  • To the clear filtrate, add methanol and cool the solution to induce crystallization.

  • Collect the pure Glipizide crystals by filtration, wash with a small amount of cold methanol, and dry.

Quantitative Data Summary

The following table summarizes key quantitative data from a representative synthesis of Glipizide using Methyl 5-methylpyrazine-2-carboxylate.

ParameterValueReference
Reactant Molar Ratio
4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide1.0 equivalent[1]
Methyl 5-methylpyrazine-2-carboxylate1.3 equivalents (total)[1]
Sodium Methoxide1.6 equivalents (total)[1]
Reaction Conditions
Temperature120°C[1]
Reaction Time> 1 hour[1]
Product Yield & Purity
YieldHigh (exact % not specified in source)[1]
Purity> 99% after purification[1]

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Reactants: - this compound - 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide B Add Sodium Methoxide Solution A->B C Heat Reaction Mixture to 120°C B->C D Monitor Reaction Progress C->D E Cool Reaction Mixture D->E F Add Water E->F G Acidify with HCl to Precipitate F->G H Filter and Wash Solid G->H I Dry Crude Product H->I J Dissolve Crude Product in Hot DMF I->J K Treat with Activated Charcoal J->K L Filter Hot Solution K->L M Crystallize from DMF/Methanol L->M N Filter and Dry Pure Glipizide M->N

Caption: Experimental workflow for Glipizide synthesis.

Conclusion

The use of this compound provides an effective route for the synthesis of Glipizide. The described protocols, when carefully followed, can yield a high-purity product. It is recommended that researchers adapt and optimize these protocols based on their specific laboratory conditions and available analytical instrumentation to ensure the best possible outcomes. Adherence to standard laboratory safety practices is paramount when handling all chemicals mentioned in these protocols.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of Methyl 6-methylpyrazine-2-carboxylate (CAS No. 41110-38-7). It includes detailed protocols for spectroscopic and chromatographic techniques, along with tabulated data for easy reference. This guide is intended to assist researchers in the unambiguous identification and quality control of this important heterocyclic compound.

Introduction

This compound is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. Accurate and thorough analytical characterization is crucial for ensuring the identity, purity, and quality of this compound in research and development settings. This application note outlines the key analytical techniques and provides standardized protocols for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that there are discrepancies in the reported melting points in the literature, with values of 63 °C, 88-89 °C, and 126.9 °C being cited.[1] This variation may be attributable to different crystalline forms or impurities, highlighting the importance of thorough characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 41110-38-7[2][3]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance White powder/solid[4][5]
Melting Point 63 °C, 88-89 °C, 126.9 °C[1]
InChI Key GLARYWYPSTVHCO-UHFFFAOYSA-N[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of a derivative of this compound in CDCl₃ has been reported to show two singlets for the pyrazine ring protons at approximately δ 9.07 and δ 8.63 ppm.[4][5] The methyl group on the pyrazine ring and the methyl ester group would also exhibit characteristic signals.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Pyrazine-H~8.5 - 9.1Singlet
Pyrazine-H~8.5 - 9.1Singlet
O-CH₃ (Ester)~3.9 - 4.1Singlet
Ar-CH₃ (Ring)~2.6 - 2.8Singlet

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum using a standard pulse program for ¹H NMR.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)~1720 - 1740
C=N (Aromatic)~1550 - 1600
C-O (Ester)~1200 - 1300
C-H (Aromatic)~3000 - 3100
C-H (Aliphatic)~2850 - 3000

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M]⁺152.06
[M-OCH₃]⁺121.05
[M-COOCH₃]⁺93.04

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is commonly used for pyrazine derivatives.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized for the specific separation.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 270-280 nm).

  • Data Analysis: Quantify the compound by comparing its peak area to that of a standard of known concentration.

Synthesis

A method for the synthesis of this compound has been described in the patent literature.[6] The synthesis involves the palladium-catalyzed carbonylation of 2-chloro-6-methylpyrazine in methanol under a carbon monoxide atmosphere.

Visualized Workflows and Relationships

dot

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_purity Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR GCMS GC-MS Purification->GCMS HPLC HPLC Purification->HPLC

Caption: Overall workflow for the synthesis and characterization of this compound.

dot

Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound NMR NMR Compound->NMR MS MS Compound->MS IR IR Compound->IR Structure Molecular Structure (Connectivity) NMR->Structure MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight FunctionalGroups Functional Groups IR->FunctionalGroups

Caption: Relationship between spectroscopic techniques and the information obtained for characterization.

Conclusion

The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques is essential for confirming the identity, purity, and structural integrity of this compound. Adherence to these protocols will ensure high-quality data for research, development, and quality control purposes.

References

Application Note: HPLC Purification of Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-methylpyrazine-2-carboxylate is a heterocyclic compound of interest in pharmaceutical research and development due to the prevalence of the pyrazine ring in various bioactive molecules. Pyrazine derivatives are known to possess diverse pharmacological activities. The synthesis of such compounds often results in a crude product containing impurities, necessitating a robust purification method to isolate the target molecule with high purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small organic molecules. This application note provides detailed protocols for the purification of this compound using both Reversed-Phase and Normal-Phase HPLC.

Compound Information

PropertyValue
Compound Name This compound
CAS Number 41110-38-7
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Structure O=C(OC)c1ncc(C)cn1

Proposed HPLC Purification Methods

Two primary HPLC methods are proposed for the purification of this compound. The choice between Reversed-Phase and Normal-Phase chromatography will depend on the nature of the impurities in the crude sample. It is recommended to perform an initial analytical run for both methods to determine the optimal separation conditions.

Method A: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a common technique for the separation of moderately polar to non-polar compounds.[1] Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase. A C18 column is a standard choice for this type of separation.[1]

Method B: Normal-Phase HPLC (NP-HPLC)

Normal-phase HPLC is suitable for the separation of polar compounds and isomers.[2] It utilizes a polar stationary phase, such as silica, and a non-polar mobile phase.[3] This method is particularly useful if the impurities are significantly different in polarity from the target compound.

Data Presentation: HPLC Method Parameters

The following table summarizes the proposed starting parameters for both HPLC methods. These may require optimization based on the specific crude mixture.

ParameterMethod A: Reversed-Phase HPLCMethod B: Normal-Phase HPLC
Stationary Phase C18 Silica, 5 µm, 100 ÅSilica, 5 µm, 60 Å
Column Dimensions Preparative: 21.2 x 250 mmPreparative: 21.2 x 250 mm
Mobile Phase A Deionized Watern-Hexane
Mobile Phase B Acetonitrile (ACN)Isopropanol (IPA)
Elution Mode Isocratic or GradientIsocratic
Isocratic Condition 60% ACN / 40% Water (v/v)95% n-Hexane / 5% IPA (v/v)
Flow Rate 20.0 mL/min18.0 mL/min
Detection Wavelength 275 nm275 nm
Injection Volume 1-5 mL (dependent on concentration)1-5 mL (dependent on concentration)
Column Temperature AmbientAmbient
Sample Diluent 50% Acetonitrile in Water90% n-Hexane / 10% Isopropanol

Detailed Experimental Protocols

1. Materials and Reagents

  • Crude this compound

  • HPLC-grade Acetonitrile

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm or 0.45 µm syringe filters (PTFE for organic solvents, Nylon for aqueous)[4]

2. Instrumentation

  • Preparative HPLC system equipped with a pump, autosampler or manual injector, column oven (optional), and a UV-Vis detector.

  • Fraction collector.

  • Analytical HPLC system for purity analysis of collected fractions.

  • Rotary evaporator for solvent removal.

3. Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the crude sample in the appropriate sample diluent (see table above) to a concentration of approximately 10-20 mg/mL. The solvent used for dissolution should be miscible with the mobile phase.[5]

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter, which can protect the HPLC column from clogging.[4][6]

4. HPLC System Preparation and Equilibration

  • Install the appropriate preparative HPLC column (C18 for RP-HPLC, Silica for NP-HPLC).

  • Prime all solvent lines with the respective mobile phases to remove any air bubbles.

  • Set the mobile phase composition and flow rate according to the chosen method.

  • Equilibrate the column by running the mobile phase through the system for at least 30 minutes, or until a stable baseline is achieved at the detection wavelength.

5. Purification Run

  • Inject the filtered crude sample solution onto the equilibrated column.

  • Monitor the chromatogram in real-time. The peak corresponding to this compound should be identified (based on prior analytical runs if available).

  • Collect the eluent corresponding to the target peak using a fraction collector.

6. Fraction Analysis

  • Analyze the purity of the collected fractions using an analytical HPLC system. A smaller-scale column with a lower flow rate should be used for this step.

  • Pool the fractions that meet the desired purity level.

7. Post-Purification Processing

  • Combine the high-purity fractions.

  • Remove the HPLC mobile phase solvents from the pooled fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Dry the purified compound under high vacuum to remove any residual solvent.

  • Determine the final mass and calculate the recovery yield. Confirm the identity and purity using appropriate analytical techniques (e.g., NMR, MS, analytical HPLC).

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow CrudeSample Crude Sample (this compound) Dissolution Dissolution & Filtration CrudeSample->Dissolution HPLC_Injection Preparative HPLC Injection Dissolution->HPLC_Injection Fraction_Collection Fraction Collection HPLC_Injection->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Purity > 98% Impure_Fractions Impure Fractions Purity_Analysis->Impure_Fractions Purity < 98% Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Purified_Product Purified Product Solvent_Removal->Purified_Product

Caption: Workflow for HPLC purification of this compound.

This application note provides two robust starting methods for the preparative HPLC purification of this compound. Both reversed-phase and normal-phase chromatography offer viable routes to achieving high purity, and the optimal method will depend on the impurity profile of the crude material. The detailed protocols for sample preparation, HPLC operation, and post-purification processing serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries.

Disclaimer: The methods described in this application note are proposed based on established chromatographic principles for similar compounds. Optimization of parameters such as mobile phase composition, gradient, and flow rate may be necessary to achieve the desired separation for specific crude samples.

References

Application Note: Structural Elucidation of Methyl 6-methylpyrazine-2-carboxylate using NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural elucidation of Methyl 6-methylpyrazine-2-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. The note outlines the theoretical basis for the expected ¹H and ¹³C NMR spectra, provides protocols for sample preparation and data acquisition, and presents the predicted spectral data in a clear, tabular format. This document serves as a comprehensive guide for researchers engaged in the synthesis and characterization of pyrazine derivatives, which are significant scaffolds in medicinal chemistry.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that are integral to the development of new therapeutic agents, exhibiting a wide range of biological activities. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate structural confirmation of this compound is paramount for ensuring the integrity of subsequent drug discovery and development processes. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This note details the use of ¹H and ¹³C NMR for the unambiguous structural confirmation of this compound.

Predicted NMR Spectral Data

Due to the absence of publicly available, experimentally verified NMR data for this compound, the following spectral data is predicted based on the analysis of structurally related compounds, namely Methyl pyrazine-2-carboxylate and 6-Methylpyrazine-2-carboxylic acid. These predictions provide a reliable reference for the expected chemical shifts and coupling constants.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-38.8 - 9.0s-
H-58.6 - 8.8s-
-OCH₃3.9 - 4.1s-
-CH₃2.6 - 2.8s-

Note: The chemical shifts are referenced to TMS (δ = 0.00 ppm) and are predicted for a solution in CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O164 - 166
C-2145 - 147
C-3143 - 145
C-5142 - 144
C-6155 - 157
-OCH₃52 - 54
-CH₃21 - 23

Note: The chemical shifts are referenced to TMS (δ = 0.00 ppm) and are predicted for a solution in CDCl₃.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Protocol:

  • Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: 10-12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 200-220 ppm

  • Temperature: 298 K

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR analysis.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Structural Analysis A Weigh Sample B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D 1H NMR Experiment C->D E 13C NMR Experiment C->E F Fourier Transform D->F E->F G Phase and Baseline Correction F->G H Integration (1H) G->H I Peak Picking G->I K Multiplicity Analysis (1H) H->K J Chemical Shift Analysis I->J L Assign Signals to Protons and Carbons J->L K->L M Confirm Structure L->M

Caption: Workflow for NMR-based Structural Elucidation.

Interpretation and Discussion

The predicted ¹H NMR spectrum is expected to show four distinct singlet signals, corresponding to the two aromatic protons on the pyrazine ring and the protons of the methyl ester and the methyl group attached to the ring. The absence of any coupling between the aromatic protons is due to their para-positioning. The predicted ¹³C NMR spectrum should display seven signals, one for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the pyrazine ring are expected to be in the downfield region, characteristic of their electron-deficient nature.

By comparing the acquired experimental data with the predicted values and characteristic chemical shift ranges for similar compounds, a definitive structural confirmation of this compound can be achieved.

Conclusion

This application note provides a comprehensive framework for the NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, coupled with the predicted spectral data, will aid researchers in the efficient and accurate structural elucidation of this important synthetic intermediate. The presented workflow offers a systematic approach to NMR data analysis for structural confirmation.

Application Notes and Protocols: Methyl 6-Methylpyrazine-2-carboxylate in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-methylpyrazine-2-carboxylate is a key heterocyclic building block in the design and synthesis of novel bioactive molecules. The pyrazine ring is a prevalent scaffold in medicinal chemistry, known to impart a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The methyl ester functionality at the 2-position and the methyl group at the 6-position of the pyrazine core offer versatile handles for chemical modification, allowing for the construction of diverse molecular architectures with tunable biological activities. These modifications can influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets.[1] This document provides detailed protocols for the synthesis of bioactive hydrazone derivatives starting from this compound, along with their characterization and biological evaluation data.

Synthesis of Bioactive Hydrazones: A Case Study

This section outlines the multi-step synthesis of a series of bioactive hydrazones, commencing with the preparation of the key intermediate, 5-methylpyrazine-2-carbohydrazide, from this compound.

Logical Workflow for Bioactive Hydrazone Synthesis

G cluster_0 Synthesis of Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Bioactive Hydrazone Synthesis cluster_3 Biological Evaluation 5-methylpyrazine-2-carboxylic acid 5-methylpyrazine-2-carboxylic acid This compound This compound 5-methylpyrazine-2-carboxylic acid->this compound Esterification (Methanol, H₂SO₄) 5-methylpyrazine-2-carbohydrazide 5-methylpyrazine-2-carbohydrazide This compound->5-methylpyrazine-2-carbohydrazide Hydrazinolysis (Hydrazine Hydrate) Bioactive Hydrazones Bioactive Hydrazones 5-methylpyrazine-2-carbohydrazide->Bioactive Hydrazones Aromatic Aldehydes/Ketones Aromatic Aldehydes/Ketones Aromatic Aldehydes/Ketones->Bioactive Hydrazones Condensation Antimicrobial Activity Antimicrobial Activity Bioactive Hydrazones->Antimicrobial Activity Antioxidant Activity Antioxidant Activity Bioactive Hydrazones->Antioxidant Activity Urease Inhibition Urease Inhibition Bioactive Hydrazones->Urease Inhibition

Caption: Synthetic workflow from 5-methylpyrazine-2-carboxylic acid to bioactive hydrazones.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 5-methylpyrazine-2-carboxylic acid to yield the target methyl ester.

Materials:

  • 5-methylpyrazine-2-carboxylic acid

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-methylpyrazine-2-carboxylic acid in absolute methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for an appropriate time until the reaction is complete (monitored by TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 5-methylpyrazine-2-carbohydrazide

This protocol details the conversion of this compound to the corresponding hydrazide, a key intermediate for further derivatization.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and flask

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of 80% hydrazine hydrate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting material and impurities.

  • Dry the purified 5-methylpyrazine-2-carbohydrazide under vacuum.

Protocol 3: Synthesis of Bioactive Hydrazones

This protocol describes the final condensation step to produce a library of bioactive hydrazones.

Materials:

  • 5-methylpyrazine-2-carbohydrazide

  • Various substituted aromatic aldehydes or ketones

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 5-methylpyrazine-2-carbohydrazide in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted aromatic aldehyde or ketone.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the completion of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by filtration, wash with cold ethanol, and dry.

  • The resulting hydrazone can be further purified by recrystallization if necessary.

Quantitative Data

The synthesized hydrazone derivatives of 5-methylpyrazine-2-carbohydrazide have been evaluated for their biological activities. The following tables summarize the quantitative results.

Table 1: Urease Inhibition Activity of Synthesized Hydrazones
Compound IDSubstitution on Phenyl Ring% InhibitionIC₅₀ (µM)
3a 2-Hydroxy65.8 ± 1.25315.2 ± 0.9
3b 4-Hydroxy70.2 ± 0.98232.6 ± 1.1
3c 2-Chloro60.5 ± 1.11405.7 ± 0.8
3d 4-Chloro68.9 ± 0.85289.4 ± 1.3
Thiourea (Standard) -98.2 ± 0.5421.6 ± 0.5

Data extracted from a study on 5-methylpyrazine carbohydrazide based hydrazones.

Table 2: Antioxidant Activity (DPPH Radical Scavenging) of Synthesized Hydrazones
Compound ID% ScavengingIC₅₀ (µg/mL)
2 (Hydrazide) 85.3 ± 1.0515.6 ± 0.8
3a 75.8 ± 0.9525.4 ± 1.1
3b 80.2 ± 1.2120.1 ± 0.9
3c 60.5 ± 0.8845.7 ± 1.3
3d 72.4 ± 1.1530.8 ± 1.0
Ascorbic Acid (Std.) 95.6 ± 0.758.5 ± 0.6

Data extracted from a study on 5-methylpyrazine carbohydrazide based hydrazones.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Synthesized Hydrazones
Compound IDS. aureusB. subtilisE. coliP. aeruginosa
2 (Hydrazide) 125125250250
3a 62.5125125250
3b 62.562.5125125
3c 125250250>250
3d 62.5125125250
Ciprofloxacin (Std.) 7.87.815.615.6

Data extracted from a study on 5-methylpyrazine carbohydrazide based hydrazones.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification start This compound hydrazide 5-methylpyrazine-2-carbohydrazide start->hydrazide Hydrazinolysis hydrazones Bioactive Hydrazones hydrazide->hydrazones Condensation nmr NMR Spectroscopy hydrazones->nmr ir IR Spectroscopy hydrazones->ir mass_spec Mass Spectrometry hydrazones->mass_spec elemental Elemental Analysis hydrazones->elemental antimicrobial Antimicrobial Assays antioxidant Antioxidant Assays enzyme Enzyme Inhibition Assays

Caption: Experimental workflow from synthesis to biological evaluation of hydrazones.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of novel bioactive compounds. The protocols and data presented herein demonstrate a clear pathway from this key intermediate to the generation of hydrazone derivatives with promising antimicrobial, antioxidant, and enzyme-inhibiting properties. Researchers in drug discovery and medicinal chemistry can utilize these application notes to explore the chemical space around the pyrazine scaffold and develop new therapeutic agents. The straightforward synthetic transformations and the significant biological activities of the resulting compounds underscore the importance of this compound in modern pharmaceutical research.

References

Application Notes: Derivatization of Methyl 6-methylpyrazine-2-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer and antimicrobial to anti-inflammatory agents. Methyl 6-methylpyrazine-2-carboxylate is a valuable starting material that offers several avenues for derivatization to generate diverse chemical libraries for drug discovery. The primary sites for modification are the ester functional group and, to a lesser extent, the pyrazine ring itself. This document provides detailed protocols for the key derivatization reactions of this compound, summarizes the biological activities of related structures, and explores a potential mechanism of action.

Section 1: Core Derivatization Strategies

The most direct and versatile strategy for derivatizing this compound involves modification of the methyl ester group. This typically proceeds through a two-step sequence:

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid (6-methylpyrazine-2-carboxylic acid). This intermediate is stable and serves as a versatile precursor for subsequent reactions.

  • Coupling/Condensation: The resulting carboxylic acid can be coupled with a wide variety of nucleophiles, most commonly amines, to form stable amide bonds. Alternatively, the starting ester can be converted into a carbohydrazide, which can then be condensed with aldehydes or ketones to form hydrazones.

These strategies allow for the introduction of a vast array of chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR).

G cluster_main Derivatization Workflow A This compound B 6-Methylpyrazine-2-carboxylic Acid A->B Hydrolysis (e.g., LiOH) D 6-Methylpyrazine-2-carbohydrazide A->D Hydrazinolysis (Hydrazine Hydrate) C Amide Derivatives (R-NH-CO-Pyrazine) B->C Amide Coupling (Amine, Coupling Agent) E Hydrazone Derivatives (R-CH=N-NH-CO-Pyrazine) D->E Condensation (Aldehyde/Ketone)

Caption: Key derivatization pathways for this compound.

Section 2: Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to yield 6-methylpyrazine-2-carboxylic acid, a key intermediate for amide coupling. The procedure is adapted from a similar hydrolysis of a chloropyrazine ester.[1]

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, magnetic stirrer, pH meter, separatory funnel

Procedure:

  • In a round-bottomed flask, dissolve lithium hydroxide (1.1 equivalents) in water.

  • Add this compound (1.0 equivalent) to the LiOH solution.

  • Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the flask in an ice bath.

  • Carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate should form.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methylpyrazine-2-carboxylic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Amide Synthesis via EDC/HOBt Coupling

This protocol details a common and efficient method for forming an amide bond between 6-methylpyrazine-2-carboxylic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[2][3]

Materials:

  • 6-Methylpyrazine-2-carboxylic acid (from Protocol 1)

  • Desired amine (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (0.1-1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-methylpyrazine-2-carboxylic acid (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt in anhydrous DCM.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired amide derivative.

G cluster_workflow EDC/HOBt Amide Coupling Workflow A 1. Dissolve Acid, Amine & HOBt in DCM B 2. Add DIPEA, Stir 5 min A->B C 3. Add EDC, Stir 12-24h at RT B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Work-up: Dilute, Wash, Dry D->E Complete F 6. Purify: Column Chromatography E->F G Final Amide Product F->G

Caption: Experimental workflow for a typical EDC/HOBt amide coupling reaction.
Protocol 3: Synthesis of 6-Methylpyrazine-2-carbohydrazide

This protocol describes the conversion of the methyl ester directly to the corresponding carbohydrazide, a key building block for hydrazones.[4][5]

Materials:

  • This compound

  • Hydrazine hydrate (80-100%)

  • Ethanol or Methanol

  • Round-bottomed flask, reflux condenser

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottomed flask.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can often be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-methylpyrazine-2-carbohydrazide.

Section 3: Biological Activity of Pyrazine Carboxamide Derivatives

Derivatives of pyrazine carboxylic acids have demonstrated a wide spectrum of biological activities. Amide and hydrazone functionalities are particularly prevalent in compounds exhibiting antitubercular, antifungal, and anticancer effects. The tables below summarize quantitative data for several representative pyrazine carboxamide derivatives.

Table 1: Antimycobacterial and Photosynthesis-Inhibiting Activity of Pyrazine Carboxamides Data adapted from Doležal M, et al. (2002) for derivatives of substituted pyrazine-2-carboxylic acids.[6]

Compound IDR Group (Amide)ActivityIC₅₀ / MIC
2d 3-MethylphenylAntifungalMIC = 31.25-500 µmol·dm⁻³
2f 3-MethylphenylAntialgalIC₅₀ = 0.063 mmol·dm⁻³
2m 3,5-Bis(trifluoromethyl)phenylPhotosynthesis Inhibition (Spinach)IC₅₀ = 0.026 mmol·dm⁻³
2o 3,5-Bis(trifluoromethyl)phenylAntituberculotic (% Inhibition)72%

Table 2: Antibacterial and Alkaline Phosphatase Inhibitory Activity of Biphenyl Pyrazine Carboxamides Data adapted from Rauf A, et al. (2024) for N-(biphenyl)pyrazine-2-carboxamide derivatives.[7]

Compound IDR Group (Amide)ActivityMIC / IC₅₀ (µM)
5d 2'-Methyl-4'-methoxycarbonyl-[1,1'-biphenyl]-4-ylAntibacterial (XDR S. Typhi)MIC = 6.25 mg/mL
5d 2'-Methyl-4'-methoxycarbonyl-[1,1'-biphenyl]-4-ylAlkaline Phosphatase InhibitionIC₅₀ = 1.469 ± 0.02 µM

Section 4: Potential Mechanism of Action - Nur77-Mediated Apoptosis

Some biologically active molecules induce apoptosis (programmed cell death) in cancer cells by modulating specific signaling pathways. One such target is the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1).[8][9] In its canonical pathway, Nur77 acts as a transcription factor in the nucleus. However, upon certain apoptotic stimuli, Nur77 can translocate from the nucleus to the cytoplasm.[10] In the cytoplasm, it interacts with the anti-apoptotic protein Bcl-2 located on the mitochondrial membrane. This interaction induces a conformational change in Bcl-2, converting it from a cell survival protein into a pro-apoptotic killer, which leads to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[8][11] Pyrazine-containing compounds have been investigated as potential modulators of this pathway.

G cluster_pathway Nur77-Mediated Apoptosis Pathway Stimulus Apoptotic Stimulus (e.g., Pyrazine Derivative) Nur77_N Nur77 (in Nucleus) Stimulus->Nur77_N Induces Expression & Translocation Nur77_C Nur77 (in Cytoplasm) Nur77_N->Nur77_C Nuclear Export Bcl2 Bcl-2 (Anti-Apoptotic) Nur77_C->Bcl2 Binds to Bcl-2 on Mitochondria Mito Mitochondrion Bcl2_pro Bcl-2 (Pro-Apoptotic) Bcl2->Bcl2_pro Conformational Change Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CytC Cytochrome c Release Bcl2_pro->CytC Caspase Caspase Activation CytC->Caspase Caspase->Apoptosis

Caption: Simplified signaling pathway of Nur77-mediated apoptosis.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methylpyrazine-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable synthesis is of significant interest for industrial applications. These application notes provide a comprehensive overview of a recommended two-step scale-up synthesis route, starting from the readily available 2,6-dimethylpyrazine. The protocol focuses on a biocatalytic oxidation followed by a classic Fischer esterification, offering a potentially greener and more selective approach compared to traditional chemical oxidation methods. An alternative chemical oxidation route is also discussed.

Recommended Synthetic Pathway

The proposed scalable synthesis of this compound involves two main stages:

  • Biocatalytic Oxidation: Selective oxidation of one of the methyl groups of 2,6-dimethylpyrazine to yield 6-methylpyrazine-2-carboxylic acid. This method offers high selectivity and operates under mild conditions.

  • Fischer Esterification: Conversion of the resulting carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst. This is a robust and well-established method for large-scale ester production.

A 2,6-Dimethylpyrazine B Biocatalytic Oxidation (e.g., Exophiala dermatitidis) A->B High Selectivity C 6-Methylpyrazine-2-carboxylic Acid B->C Yield: ~89% D Fischer Esterification (Methanol, Acid Catalyst) C->D E This compound D->E Robust & Scalable

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of 6-Methylpyrazine-2-carboxylic Acid via Biocatalytic Oxidation

This protocol is based on the regioselective oxidation of 2,6-dimethylpyrazine using whole-cell biocatalysis.[1]

Materials and Equipment:

  • 2,6-Dimethylpyrazine

  • Culture of Exophiala dermatitidis or a similar microorganism capable of selective methyl group oxidation

  • Fermentation vessel (bioreactor) with controls for temperature, pH, and dissolved oxygen

  • Growth medium (e.g., containing n-dodecane as a carbon source)

  • Centrifuge for cell harvesting

  • Filtration unit

  • pH meter and titration equipment (e.g., NaOH solution)

  • Extraction vessel and solvents (e.g., ethyl acetate)

  • Crystallization vessel

Protocol:

  • Cultivation of Biocatalyst: Cultivate Exophiala dermatitidis in a suitable growth medium within a bioreactor. Maintain optimal growth conditions (temperature, pH, aeration) until a desired cell density is reached.

  • Cell Harvesting: Harvest the microbial cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.

  • Biotransformation: Resuspend the washed cells in a reaction buffer within the bioreactor.

  • Substrate Addition: Add 2,6-dimethylpyrazine to the cell suspension. The substrate can be added in batches or fed continuously to avoid substrate inhibition.

  • Reaction Monitoring: Monitor the reaction progress by periodically analyzing samples for the consumption of 2,6-dimethylpyrazine and the formation of 6-methylpyrazine-2-carboxylic acid using a suitable analytical method (e.g., HPLC). Maintain the reaction temperature and pH at optimal levels for the biocatalyst.

  • Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.

  • Extraction and Purification:

    • Acidify the supernatant to a pH of approximately 2-3 with a suitable acid (e.g., HCl) to protonate the carboxylic acid.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude 6-methylpyrazine-2-carboxylic acid.

  • Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture) to obtain pure 6-methylpyrazine-2-carboxylic acid.

Alternative Step 1: Chemical Oxidation of 2,6-Dimethylpyrazine

This method is an alternative to the biocatalytic route and is adapted from protocols for the synthesis of the 5-methyl isomer.[2][3][4]

Materials and Equipment:

  • 2,6-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or another suitable base

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Filtration unit

  • Extraction and crystallization equipment as described above

Protocol:

  • Reaction Setup: Charge the reaction vessel with a solution of sodium hydroxide in water and cool to 0-5 °C.

  • Substrate Addition: Add 2,6-dimethylpyrazine to the cooled basic solution while maintaining the temperature below 10 °C.

  • Oxidant Addition: Slowly add a solution of potassium permanganate in water to the reaction mixture over several hours, ensuring the temperature is maintained between 10-20 °C.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or HPLC. After completion, filter off the manganese dioxide byproduct.

  • Isolation and Purification: Proceed with acidification, extraction, and crystallization as described in the biocatalytic protocol.

Step 2: Scale-Up Fischer Esterification of 6-Methylpyrazine-2-carboxylic Acid

This protocol describes the conversion of 6-methylpyrazine-2-carboxylic acid to its methyl ester.[5][6]

Materials and Equipment:

  • 6-Methylpyrazine-2-carboxylic Acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or another acid catalyst (e.g., TsOH)

  • Jacketed reaction vessel with overhead stirrer, reflux condenser, and temperature control

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Rotary evaporator

  • Crystallization vessel

Protocol:

  • Reaction Setup: Charge the reaction vessel with 6-methylpyrazine-2-carboxylic acid and an excess of methanol (typically 5-10 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for several hours.

  • Reaction Monitoring: Monitor the progress of the esterification by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Crystallization: Recrystallize the crude product from a suitable solvent (e.g., hexanes/ethyl acetate) to yield the pure ester.

Data Presentation

The following table summarizes typical quantitative data for the scale-up synthesis. Note that yields are indicative and can vary based on reaction scale and optimization.

ParameterStep 1: Biocatalytic Oxidation[1]Step 1 (Alternative): Chemical OxidationStep 2: Fischer Esterification
Starting Material 2,6-Dimethylpyrazine2,6-Dimethylpyrazine6-Methylpyrazine-2-carboxylic Acid
Key Reagents Whole-cell biocatalystPotassium Permanganate, NaOHMethanol, Sulfuric Acid
Solvent Aqueous BufferWaterMethanol (reagent and solvent)
Typical Scale 100 L Bioreactor100 L Reactor100 L Reactor
Reaction Temperature 25-35 °C10-20 °CReflux (~65 °C)
Reaction Time 24-54 hours4-8 hours4-12 hours
Typical Yield ~89%60-75% (estimated)>90%
Purity (after cryst.) >98%>98%>99%

Mandatory Visualizations

cluster_0 Step 1: Synthesis of 6-Methylpyrazine-2-carboxylic Acid A 2,6-Dimethylpyrazine in Bioreactor B Addition of Biocatalyst (e.g., Exophiala dermatitidis) A->B C Biotransformation (Controlled T, pH, DO) B->C D Cell Separation (Centrifugation/Filtration) C->D E Supernatant Acidification & Extraction D->E F Crystallization E->F G Pure 6-Methylpyrazine-2-carboxylic Acid F->G

Caption: Experimental workflow for the biocatalytic synthesis of the carboxylic acid intermediate.

cluster_1 Step 2: Esterification to this compound H 6-Methylpyrazine-2-carboxylic Acid & Methanol I Catalytic H₂SO₄ Addition H->I J Reflux I->J K Methanol Removal (Distillation) J->K L Neutralization & Extraction K->L M Crystallization L->M N Pure this compound M->N

Caption: Experimental workflow for the Fischer esterification step.

Safety Considerations

  • 2,6-Dimethylpyrazine: Flammable liquid and vapor. Handle in a well-ventilated area away from ignition sources.

  • Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.

  • Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Add slowly to other liquids to avoid splashing and exothermic reactions.

  • Solvents: Handle flammable organic solvents in a fume hood and away from open flames.

  • Pressure Build-up: Be aware of potential pressure build-up during reactions, especially in closed systems. Ensure adequate venting.

  • Biocatalysis: Handle microbial cultures according to standard microbiological safety procedures.

References

Methyl 6-methylpyrazine-2-carboxylate: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Methyl 6-methylpyrazine-2-carboxylate is a heterocyclic compound that serves as a crucial scaffold in the synthesis of a wide array of biologically active molecules. Its inherent structural features, including the electron-deficient pyrazine ring and the reactive ester functionality, make it a valuable starting material for the construction of complex molecular architectures. This pyrazine derivative has garnered significant attention from researchers in medicinal chemistry and materials science due to the diverse pharmacological properties exhibited by its downstream products. Pyrazine-containing compounds have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. This document provides a comprehensive overview of the applications of this compound in organic synthesis, complete with detailed experimental protocols and data presented for researchers, scientists, and professionals in drug development.

Key Applications in Organic Synthesis

The utility of this compound as a synthetic intermediate stems from the reactivity of both the pyrazine core and the methyl ester group. Key transformations include:

  • Amide Bond Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for the synthesis of a wide range of amides. This is a cornerstone of medicinal chemistry, as the amide bond is a fundamental linkage in many pharmaceutical agents. The general workflow involves the initial hydrolysis of the ester, followed by activation of the carboxylic acid (e.g., conversion to an acid chloride) and subsequent reaction with a primary or secondary amine.

  • Heterocyclic Ring Modifications: The pyrazine ring itself can undergo various substitution reactions. For instance, the methyl group can be a handle for further functionalization, and the ring protons can be substituted under specific conditions. While the electron-deficient nature of the pyrazine ring makes electrophilic substitution challenging, nucleophilic aromatic substitution can occur, particularly if suitable leaving groups are present on the ring.

  • Precursor for Bioactive Molecules: This building block is a key component in the synthesis of various pharmaceutical ingredients. For example, derivatives of pyrazine-2-carboxylic acid have been investigated for their potential as antitubercular and anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of 6-Methylpyrazine-2-carboxylic Acid from this compound (Hydrolysis)

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common and often necessary first step for further derivatization.

Reaction Scheme:

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide (1 equivalent).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

  • The resulting precipitate, 6-methylpyrazine-2-carboxylic acid, is collected by filtration.

  • Wash the solid with cold water and then with diethyl ether.

  • Dry the product under vacuum to yield the pure carboxylic acid.

Quantitative Data:

ReactantProductReagentsSolventReaction TimeTemperatureYield
This compound6-Methylpyrazine-2-carboxylic AcidNaOH, HClWater2-4 hRoom Temperature>90%
Protocol 2: Synthesis of Substituted Pyrazine-2-carboxamides

This protocol outlines the synthesis of amide derivatives from 6-methylpyrazine-2-carboxylic acid, which is obtained from the hydrolysis of the methyl ester as described in Protocol 1.

Reaction Scheme:

Materials:

  • 6-Methylpyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Substituted amine (R-NH₂)

  • Dry pyridine

  • Dry acetone

Procedure:

  • A mixture of 6-methylpyrazine-2-carboxylic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in dry toluene is refluxed for approximately 1 hour.

  • Excess thionyl chloride is removed by evaporation under vacuum with fresh dry toluene.

  • The crude acyl chloride is dissolved in dry acetone.

  • This solution is added dropwise to a stirred solution of the corresponding substituted amine (1 equivalent) in dry pyridine at room temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • The solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Quantitative Data for Representative Amide Synthesis:

Starting AcidAmineProductYield (%)Melting Point (°C)
6-Chloropyrazine-2-carboxylic acid2-Aminothiazole6-Chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide75210-212
5-tert-Butylpyrazine-2-carboxylic acid4-Methyl-2-aminothiazole5-tert-Butyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide68165-167

Note: The data in the table is based on analogous pyrazine systems and serves as a representative example.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

experimental_workflow cluster_hydrolysis Protocol 1: Hydrolysis cluster_amidation Protocol 2: Amide Formation start_ester This compound product_acid 6-Methylpyrazine-2-carboxylic Acid start_ester->product_acid NaOH, H₂O then HCl acid 6-Methylpyrazine-2-carboxylic Acid product_acid->acid acid_chloride 6-Methylpyrazine-2-carbonyl chloride acid->acid_chloride SOCl₂ product_amide N-substituted-6-methyl- pyrazine-2-carboxamide acid_chloride->product_amide amine R-NH₂ amine->product_amide

Caption: Synthetic workflow for the preparation of pyrazine-2-carboxamides.

logical_relationship building_block This compound intermediate_acid 6-Methylpyrazine-2-carboxylic Acid building_block->intermediate_acid Hydrolysis activated_intermediate Activated Carboxylic Acid (e.g., Acid Chloride) intermediate_acid->activated_intermediate Activation final_products Bioactive Amide Derivatives activated_intermediate->final_products Amine Coupling

Caption: Logical relationship of synthetic intermediates.

This compound is a foundational building block in the field of organic synthesis, particularly for the development of novel pharmaceutical agents. Its straightforward conversion to the corresponding carboxylic acid opens up a vast chemical space for the synthesis of diverse amide libraries. The protocols and data presented herein offer a practical guide for researchers to utilize this versatile scaffold in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic compounds. The continued exploration of the reactivity of this and related pyrazine derivatives will undoubtedly lead to further advancements in medicinal chemistry and drug discovery.

Troubleshooting & Optimization

"Methyl 6-methylpyrazine-2-carboxylate" synthesis side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 6-methylpyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method involves a two-step process:

  • Synthesis of the precursor, 6-methylpyrazine-2-carboxylic acid: This is typically achieved through the oxidation of 2-methylquinoxaline, followed by decarboxylation of the resulting 5-methylpyrazine-2,3-dicarboxylic acid.

  • Esterification: The subsequent esterification of 6-methylpyrazine-2-carboxylic acid with methanol, usually under acidic conditions (Fischer esterification), yields the final product, this compound.[1]

Q2: What are the potential side products and impurities I should be aware of during the synthesis of 6-methylpyrazine-2-carboxylic acid?

During the synthesis of the carboxylic acid precursor, several side products and impurities can arise:

  • From the oxidation of 2-methylquinoxaline:

    • Unreacted 2-methylquinoxaline: Incomplete oxidation can lead to the presence of the starting material in your product.

    • Pyrazine-2,3-dicarboxylic acid: If the starting material is quinoxaline instead of 2-methylquinoxaline, this will be the product. Its presence would indicate an issue with the starting material's identity.[2]

    • Manganese dioxide (MnO₂): When using potassium permanganate (KMnO₄) as the oxidizing agent, a significant amount of MnO₂ precipitate is formed and must be thoroughly removed.[2]

    • Over-oxidation products: Harsh reaction conditions can lead to the formation of complex, tar-like substances due to the degradation of the starting material or product.[2]

  • From the decarboxylation step:

    • Incomplete decarboxylation: This can result in the presence of 5-methylpyrazine-2,3-dicarboxylic acid in the final carboxylic acid product.

    • Isomeric impurities: Depending on the precise reaction conditions and starting materials, formation of isomeric methylpyrazine carboxylic acids is possible. For instance, some methods are known to produce a mixture of 2-methylpyrazine-5-carboxylic acid and 2-methylpyrazine-6-carboxylic acid.[3]

Q3: What impurities can be introduced during the esterification of 6-methylpyrazine-2-carboxylic acid?

The esterification step can introduce the following impurities:

  • Unreacted 6-methylpyrazine-2-carboxylic acid: Incomplete esterification is a common issue, leading to the presence of the starting carboxylic acid in the final product.

  • Byproducts from side reactions: While the Fischer esterification is generally clean, prolonged reaction times or high temperatures can lead to degradation of the starting material or product.

  • Residual acid catalyst: If an acid catalyst such as sulfuric acid is used, it must be completely neutralized and removed during workup to avoid product degradation.

Troubleshooting Guides

Issue 1: Low Yield of 6-methylpyrazine-2-carboxylic acid
Symptom Possible Cause Suggested Solution
Low yield after oxidation and decarboxylation. Incomplete oxidation of 2-methylquinoxaline.Ensure vigorous stirring during the addition of the oxidizing agent. Consider increasing the reaction time or temperature slightly. Monitor the reaction progress using a suitable analytical technique like TLC or GC.
Poor recovery of the product after decarboxylation.Optimize the extraction process. Ensure the pH is adjusted correctly to precipitate the carboxylic acid before extraction. Use an appropriate solvent for extraction.
Formation of tar-like substances.Control the reaction temperature carefully, avoiding localized overheating. Ensure a homogeneous reaction mixture through efficient stirring.[2]
Issue 2: Presence of Impurities in the Final this compound Product
Symptom Possible Cause Suggested Solution
Product is contaminated with unreacted 6-methylpyrazine-2-carboxylic acid. Incomplete esterification.Increase the reaction time for the esterification step. Use a larger excess of methanol. Ensure the acid catalyst is active and present in a sufficient amount.
Presence of a brown, insoluble material. Residual manganese dioxide from the oxidation step.Improve the filtration of the MnO₂ precipitate. Thoroughly wash the filter cake with hot water. Consider a recrystallization step of the intermediate carboxylic acid from a solvent like acetone to remove fine MnO₂ particles.[2]
Product contains isomeric impurities. Non-selective synthesis of the carboxylic acid precursor.Carefully review the synthesis method for the precursor. Some synthetic routes are known to produce isomeric mixtures.[3] Purification by chromatography may be necessary.

Data Presentation

Table 1: Potential Side Products and Impurities in the Synthesis of this compound

Step Potential Side Product/Impurity Reason for Formation Typical Method of Removal
Oxidation Unreacted 2-methylquinoxalineIncomplete reactionColumn chromatography of the crude product
Manganese dioxide (MnO₂)Byproduct of KMnO₄ oxidationFiltration, washing with hot water[2]
Tar-like substancesOver-oxidation/degradationControlled reaction temperature, efficient stirring[2]
Decarboxylation 5-methylpyrazine-2,3-dicarboxylic acidIncomplete reactionRecrystallization, column chromatography
Isomeric methylpyrazine carboxylic acidsNon-selective reaction conditionsColumn chromatography, fractional crystallization[3]
Esterification Unreacted 6-methylpyrazine-2-carboxylic acidIncomplete reactionAqueous wash with a mild base (e.g., NaHCO₃), column chromatography
Residual acid catalyst (e.g., H₂SO₄)Incomplete neutralization/workupAqueous wash with a mild base, drying over a suitable agent

Experimental Protocols

Key Experiment: Synthesis of 6-methylpyrazine-2-carboxylic acid (Precursor)

This protocol is adapted from a similar synthesis of pyrazine-2,3-dicarboxylic acid and should be optimized for the specific starting material.[2]

  • Oxidation of 2-methylquinoxaline:

    • In a large flask equipped with a mechanical stirrer, dissolve 2-methylquinoxaline in water.

    • With vigorous stirring, slowly add a solution of potassium permanganate in water. The reaction is exothermic and the addition rate should be controlled to maintain a specific temperature.

    • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

    • Filter the hot reaction mixture to remove the precipitated manganese dioxide. Wash the filter cake thoroughly with hot water.

  • Decarboxylation:

    • The filtrate containing the potassium salt of 5-methylpyrazine-2,3-dicarboxylic acid is then acidified, typically with sulfuric acid.

    • The acidified solution is heated to induce decarboxylation. The temperature and reaction time will need to be optimized.

    • Upon cooling, the crude 6-methylpyrazine-2-carboxylic acid will precipitate.

    • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Mandatory Visualization

Synthesis_Pathway_and_Side_Products cluster_0 Step 1: Oxidation cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Esterification A 2-Methylquinoxaline B 5-Methylpyrazine-2,3-dicarboxylic acid A->B KMnO4 SP1 Unreacted 2-Methylquinoxaline A->SP1 Incomplete Reaction SP3 Tar-like substances A->SP3 Degradation C 6-Methylpyrazine-2-carboxylic acid B->C Heat, Acid SP2 Manganese Dioxide (MnO2) B->SP2 Byproduct SP4 Isomeric Methylpyrazine Carboxylic Acids B->SP4 Isomerization D This compound (Target Product) C->D Methanol, H+ SP5 Unreacted 6-Methylpyrazine-2-carboxylic acid C->SP5 Incomplete Reaction

Caption: Synthesis pathway of this compound and potential side products.

References

Optimizing reaction conditions for "Methyl 6-methylpyrazine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 6-methylpyrazine-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer esterification of 6-methylpyrazine-2-carboxylic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reaction is typically carried out by refluxing the carboxylic acid in an excess of methanol with a catalytic amount of acid.

Q2: How can I synthesize the precursor, 6-methylpyrazine-2-carboxylic acid?

A2: A common route to 6-methylpyrazine-2-carboxylic acid is the oxidation of 2,6-dimethylpyrazine. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in a suitable solvent, such as water.

Q3: What are the critical parameters to control during the esterification reaction?

A3: The key parameters to control for a successful esterification are:

  • Temperature: The reaction is typically run at the reflux temperature of methanol to ensure a reasonable reaction rate.

  • Catalyst Concentration: A catalytic amount of strong acid is sufficient. Excessive catalyst can lead to side reactions and complicate the workup.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion and avoid the formation of degradation products.

  • Water Content: The presence of water can shift the equilibrium of the Fischer esterification back towards the starting materials, reducing the yield. Using dry reagents and glassware is recommended.

Q4: What are common side reactions to be aware of?

A4: Potential side reactions include:

  • Incomplete reaction: The esterification is an equilibrium process, so some starting material may remain.

  • Degradation: Prolonged exposure to strong acid and high temperatures can lead to the degradation of the pyrazine ring or the ester product.

  • Side-products from impurities: Impurities in the starting 6-methylpyrazine-2-carboxylic acid may lead to the formation of other esters.

Q5: How can I purify the final product?

A5: Purification of this compound typically involves the following steps after the reaction is complete:

  • Neutralization of the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction of the ester into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with brine to remove residual water and salts.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Removal of the solvent under reduced pressure.

  • Further purification, if necessary, by column chromatography on silica gel or recrystallization.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction.1a. Increase the reaction time and monitor by TLC until the starting material is consumed. 1b. Increase the reaction temperature to the reflux point of methanol. 1c. Ensure an excess of methanol is used to drive the equilibrium towards the product.
2. Presence of water in the reaction mixture.2. Use anhydrous methanol and dry glassware. Ensure the 6-methylpyrazine-2-carboxylic acid is dry.
3. Insufficient catalyst.3. Add a small, additional amount of concentrated sulfuric acid.
4. Loss of product during workup.4a. Ensure the aqueous layer is at a basic pH before extraction to minimize the solubility of the carboxylic acid starting material. 4b. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Formation of Multiple Spots on TLC (Side Products) 1. Impure starting material.1. Purify the 6-methylpyrazine-2-carboxylic acid before esterification.
2. Degradation of product or starting material.2a. Reduce the reaction time. 2b. Use a milder acid catalyst or reduce the amount of sulfuric acid.
3. Reaction not driven to completion.3. One of the spots may be the starting material. Increase reaction time or use a larger excess of methanol.
Product is an Oil Instead of a Solid 1. Presence of impurities.1. Purify the product using column chromatography.
2. Residual solvent.2. Ensure the product is thoroughly dried under high vacuum.
Difficulty in Isolating the Product after Extraction 1. Emulsion formation during workup.1. Add brine to the separatory funnel to help break the emulsion.
2. Product is partially soluble in the aqueous layer.2. Perform multiple extractions with a larger volume of organic solvent.

Experimental Protocols

Synthesis of 6-Methylpyrazine-2-carboxylic Acid

This protocol is adapted from the synthesis of pyrazine carboxylic acids.

Materials:

  • 2,6-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve 2,6-dimethylpyrazine in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the solution to 70-80 °C.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.

  • After the addition is complete, continue to stir the mixture at 70-80 °C for several hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with water.

  • Combine the filtrate and washings, and acidify to a pH of approximately 1.5-2.0 with concentrated hydrochloric acid.

  • Extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 6-methylpyrazine-2-carboxylic acid.

Synthesis of this compound

This protocol is based on the Fischer esterification of similar pyrazine carboxylic acids.

Materials:

  • 6-Methylpyrazine-2-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methylpyrazine-2-carboxylic acid in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid dropwise at 0-5 °C.

  • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).

  • Maintain the reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the solution to room temperature and remove the excess methanol under reduced pressure.

  • Partition the crude residue between water and ethyl acetate.

  • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or recrystallization if necessary.

Data Presentation

Table 1: Effect of Reaction Time on Yield (Illustrative)

Reaction Time (hours)Approximate Yield (%)Notes
240-50Incomplete conversion.
465-75Good conversion, some starting material may remain.
880-90Near-complete conversion.
12>85Risk of slight product degradation.

Table 2: Effect of Catalyst Loading on Reaction Rate (Illustrative)

H₂SO₄ (mol%)Relative Reaction RateNotes
1SlowMay require extended reaction times.
5ModerateGood balance of reaction rate and ease of workup.
10FastIncreased risk of side reactions and degradation.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of 6-Methylpyrazine-2-carboxylic Acid cluster_1 Esterification cluster_2 Purification A 2,6-Dimethylpyrazine B Oxidation (KMnO4, H2O) A->B C 6-Methylpyrazine-2-carboxylic Acid B->C D 6-Methylpyrazine-2-carboxylic Acid E Esterification (MeOH, H2SO4) D->E F Crude this compound E->F G Crude Product H Workup (Neutralization, Extraction) G->H I Purified this compound H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Time Was reaction time sufficient? Start->Check_Time Increase_Time Increase reaction time and monitor Check_Time->Increase_Time No Check_Temp Was reaction at reflux? Check_Time->Check_Temp Yes Success Problem Resolved Increase_Time->Success Increase_Temp Ensure proper heating to reflux Check_Temp->Increase_Temp No Check_Reagents Are reagents anhydrous? Check_Temp->Check_Reagents Yes Increase_Temp->Success Use_Anhydrous Use dry methanol and glassware Check_Reagents->Use_Anhydrous No Check_Catalyst Is catalyst concentration adequate? Check_Reagents->Check_Catalyst Yes Use_Anhydrous->Success Add_Catalyst Add more catalyst Check_Catalyst->Add_Catalyst No Check_Catalyst->Success Yes Add_Catalyst->Success

Caption: Troubleshooting workflow for low yield in the esterification step.

Technical Support Center: Amidation of Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the amidation of Methyl 6-methylpyrazine-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the amidation of this compound?

A1: The primary methods for the amidation of this compound include:

  • Direct amidation with ammonia or amines: This can be achieved by heating the methyl ester with aqueous or alcoholic solutions of ammonia or the desired amine. This method is straightforward but may require elevated temperatures and pressures.

  • Hydrolysis followed by activation and amidation: The methyl ester is first hydrolyzed to the corresponding carboxylic acid (6-methylpyrazine-2-carboxylic acid). The carboxylic acid is then activated, typically by converting it to an acyl chloride or using a coupling agent, followed by reaction with an amine.[1][2]

  • Catalyst-mediated amidation: Various catalysts can facilitate the direct amidation of the ester. These include boric acid derivatives and metal catalysts, which can offer milder reaction conditions.

Q2: I am observing a significant amount of a side product. What could it be?

A2: A common side product is 6-methylpyrazine-2-carboxylic acid, which results from the hydrolysis of the starting methyl ester. This is particularly prevalent when using aqueous ammonia or ammonium hydroxide, or if there is residual water in the reaction mixture. Another possibility, especially at high temperatures, is the formation of byproducts from the decomposition of the starting material or product.

Q3: My reaction is not going to completion. What can I do to improve the conversion?

A3: To improve the reaction conversion, consider the following:

  • Increase the reaction temperature: Amidation reactions often require heating to proceed at a reasonable rate.

  • Increase the concentration of the amine: Using a larger excess of the amine can drive the equilibrium towards the product.

  • Use a catalyst: A suitable catalyst can lower the activation energy of the reaction. For direct amidation from the corresponding carboxylic acid, coupling agents like DCC, HBTU, or PyBOP can be effective.[3]

  • Remove byproducts: If the reaction is reversible, removing byproducts like methanol can help to drive the reaction forward.

Q4: What is the best way to purify the final product, 6-methylpyrazine-2-carboxamide?

A4: Purification of 6-methylpyrazine-2-carboxamide typically involves the following steps:

  • Extraction: If the reaction is performed in an organic solvent, the product can be extracted with an aqueous acid solution to remove basic impurities, followed by neutralization and extraction into an organic solvent.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective method for purification.

  • Column chromatography: Silica gel column chromatography can be used to separate the product from unreacted starting materials and side products. A mobile phase of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of the starting material. 3. Product loss during workup and purification. 4. Sub-optimal reaction temperature.1. Increase reaction time or temperature. Use a catalyst or coupling agent. 2. Ensure anhydrous reaction conditions. Use a non-aqueous source of ammonia/amine if possible. 3. Optimize extraction and crystallization procedures. 4. Screen a range of temperatures to find the optimum.
Formation of 6-methylpyrazine-2-carboxylic acid Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry the starting ester thoroughly before use.
Reaction is very slow 1. Low reaction temperature. 2. Steric hindrance from the amine. 3. Low reactivity of the ester.1. Increase the reaction temperature. 2. Use a less hindered amine if possible, or a more forcing set of reaction conditions (higher temperature, longer reaction time). 3. Convert the ester to the more reactive acyl chloride before amidation.
Difficulty in removing unreacted starting material Similar polarity of the starting material and product.Optimize the chromatographic separation by trying different solvent systems or using a different stationary phase. Alternatively, selective chemical treatment to remove the ester could be explored.
Product decomposes during the reaction The reaction temperature is too high.Perform the reaction at a lower temperature, possibly with the aid of a catalyst to maintain a reasonable reaction rate.

Data Presentation

Table 1: Comparison of Amidation Methods for Methyl Pyrazine Carboxylates

MethodAmineCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Direct AmidationSubstituted AnilinesThionyl ChlorideChloroformReflux258-85[1]
Direct AmidationBenzylamineNoneToluene14016Good[4]
Catalytic AmidationVarious AminesFe3O4/DABCOAcetonitrile854860-99[5]
Coupling AgentVarious AminesHBTUDMFRoom Temp1-2Good to Excellent[3]

Note: The yields are indicative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Direct Amidation with Aqueous Ammonia
  • Reaction Setup: In a sealed pressure vessel, add this compound (1.0 eq).

  • Reagent Addition: Add a 10-20 fold molar excess of 28% aqueous ammonium hydroxide.

  • Reaction Conditions: Heat the mixture to 100-120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates, filter the solid and wash with cold water. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Protocol 2: Amidation via Acyl Chloride
  • Hydrolysis: Reflux this compound (1.0 eq) with an excess of aqueous sodium hydroxide (2.0 eq) until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify with HCl to precipitate 6-methylpyrazine-2-carboxylic acid. Filter and dry the solid.

  • Acyl Chloride Formation: Suspend the 6-methylpyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene. Add thionyl chloride (1.5-2.0 eq) and a catalytic amount of DMF. Reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases.

  • Amidation: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. Dissolve the crude acyl chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of the desired amine (2.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Workup and Purification: Stir the reaction mixture at room temperature until completion. Wash the reaction mixture with water, aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.[1]

Visualizations

Amidation_Troubleshooting_Workflow start Start Amidation Reaction check_completion Reaction Complete? start->check_completion low_conversion Low Conversion check_completion->low_conversion No workup Proceed to Workup & Purification check_completion->workup Yes increase_temp Increase Temperature low_conversion->increase_temp increase_time Increase Reaction Time low_conversion->increase_time add_catalyst Add Catalyst / Coupling Agent low_conversion->add_catalyst increase_temp->check_completion increase_time->check_completion add_catalyst->check_completion side_product Side Product Observed? workup->side_product end Pure Product side_product->end No hydrolysis Hydrolysis to Carboxylic Acid side_product->hydrolysis Yes use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous use_anhydrous->start

Caption: Troubleshooting workflow for the amidation reaction.

Amidation_Pathways cluster_direct Direct Amidation cluster_indirect Two-Step Amidation ester This compound amide 6-Methylpyrazine-2-carboxamide ester->amide + NH3 / Amine (Heat) acid 6-methylpyrazine-2-carboxylic acid ester->acid Hydrolysis acyl_chloride 6-methylpyrazine-2-carbonyl chloride acid->acyl_chloride + SOCl2 acyl_chloride->amide + NH3 / Amine

Caption: Synthetic pathways for 6-methylpyrazine-2-carboxamide.

References

"Methyl 6-methylpyrazine-2-carboxylate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 6-methylpyrazine-2-carboxylate. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are hydrolysis, photodegradation, and thermal degradation. The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. The pyrazine ring, a heterocyclic aromatic compound, may be prone to photodegradation upon exposure to light. At elevated temperatures, thermal decomposition can also occur.

Q2: What is the most likely degradation product of this compound under hydrolytic conditions?

A2: The most probable degradation product resulting from the hydrolysis of the methyl ester is 6-Methylpyrazine-2-carboxylic acid and methanol. This reaction can be catalyzed by the presence of acids or bases.

Q3: Are there any known biological degradation pathways for this compound?

A3: While specific studies on this compound are limited, research on related pyrazine carboxylic acids has shown that microorganisms can hydroxylate the pyrazine ring. For instance, 5-methylpyrazine-2-carboxylic acid can be transformed into 3-hydroxy-5-methylpyrazine-2-carboxylic acid by certain bacteria.[1] Therefore, if the ester hydrolyzes to the carboxylic acid, subsequent biological transformation of the ring is a possibility in relevant environments.

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration is advisable.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or purity over time in solution. Hydrolysis: The ester is likely hydrolyzing to 6-Methylpyrazine-2-carboxylic acid, especially in aqueous solutions or in the presence of acidic or basic residues.1. Control pH: Ensure the pH of your solution is neutral. Use buffered systems if necessary. 2. Solvent Choice: If possible, use anhydrous aprotic solvents. 3. Storage: Store solutions at low temperatures (2-8 °C) and for the shortest duration possible.
Appearance of a new peak in HPLC analysis after exposure to light. Photodegradation: The pyrazine ring is likely undergoing photochemical reactions, leading to the formation of degradation products.1. Protect from Light: Conduct experiments under amber or light-filtered conditions. 2. Packaging: Store the compound and its solutions in amber vials or containers wrapped in aluminum foil. 3. ICH Photostability Studies: If the compound is intended for pharmaceutical use, perform formal photostability studies according to ICH Q1B guidelines.[2][3][4][5][6]
Degradation observed in samples subjected to high temperatures. Thermal Degradation: The molecule may be undergoing thermal decomposition.1. Temperature Control: Avoid exposing the compound to high temperatures during experimental procedures (e.g., prolonged heating). 2. Thermal Analysis: To understand the thermal stability limits, consider performing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Variability in experimental results. Inconsistent sample handling and storage. 1. Standardize Protocols: Ensure all researchers are following the same storage and handling procedures. 2. Aliquot Samples: For stock solutions, prepare and store single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

Quantitative Data Summary

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24-48 hours6-Methylpyrazine-2-carboxylic acid, Methanol
Basic Hydrolysis 0.1 M NaOH at room temperature for 4-8 hours6-Methylpyrazine-2-carboxylic acid, Methanol
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursN-oxides, Hydroxylated pyrazine derivatives
Thermal Degradation Solid state at 80 °C for 48 hoursPyrolysis products (e.g., 2-methylpyrazine)
Photodegradation Exposure to light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meterPhotolytic cleavage products, Ring-opened species

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which should be adapted and optimized for this compound.

1. Hydrolytic Stability Testing

  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • For neutral hydrolysis, mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate the acidic solution at 60 °C and the basic and neutral solutions at room temperature.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

2. Photostability Testing (as per ICH Q1B) [2][3][4][5][6]

  • Objective: To evaluate the intrinsic photostability of the compound.

  • Procedure:

    • Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) in a chemically inert, transparent container.

    • Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

    • At the end of the exposure period, analyze both the exposed and control samples for degradation products and any changes in physical properties.

3. Thermal Stability Testing

  • Objective: To assess the stability of the compound under elevated temperature.

  • Procedure:

    • Place the solid compound in a vial and store it in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • A control sample should be stored at the recommended storage temperature.

    • After a specified period (e.g., 48 hours), remove the samples and allow them to cool to room temperature.

    • Analyze both the stressed and control samples by a validated stability-indicating method.

Visualizations

cluster_hydrolysis Hydrolytic Degradation This compound This compound 6-Methylpyrazine-2-carboxylic acid 6-Methylpyrazine-2-carboxylic acid This compound->6-Methylpyrazine-2-carboxylic acid H₂O / H⁺ or OH⁻

Caption: Hydrolysis of this compound.

cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Prepare Stock Solution Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Sample Collection at Time Points Sample Collection at Time Points Stress Conditions->Sample Collection at Time Points Acidic Acidic Basic Basic Oxidative Oxidative Thermal Thermal Photolytic Photolytic Sample Preparation (e.g., Neutralization) Sample Preparation (e.g., Neutralization) Sample Collection at Time Points->Sample Preparation (e.g., Neutralization) HPLC Analysis HPLC Analysis Sample Preparation (e.g., Neutralization)->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Workflow for Forced Degradation Studies.

Initial Assessment Assess Stability of this compound Hydrolysis Is the compound in an aqueous or protic solvent? Initial Assessment->Hydrolysis Photodegradation Is the compound exposed to light? Initial Assessment->Photodegradation Thermal_Degradation Is the compound exposed to high temperatures? Initial Assessment->Thermal_Degradation Action_Hydrolysis Control pH, use anhydrous solvents, store at low temperature. Hydrolysis->Action_Hydrolysis Yes Stable Compound is likely stable. Hydrolysis->Stable No Action_Photodegradation Use amber glassware, work in low light conditions. Photodegradation->Action_Photodegradation Yes Photodegradation->Stable No Action_Thermal Avoid excessive heating, control process temperatures. Thermal_Degradation->Action_Thermal Yes Thermal_Degradation->Stable No

Caption: Troubleshooting Logic for Stability Issues.

References

Technical Support Center: Synthesis of Glipizide from Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Glipizide from Methyl 6-methylpyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Glipizide from this compound?

The primary and most direct synthesis route involves the condensation of this compound with 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide. This reaction is typically carried out in the presence of a base to facilitate the amidation.

Q2: Are "this compound" and "Methyl 5-methylpyrazine-2-carboxylate" the same compound?

Yes, these names refer to the same chemical structure. The IUPAC name for the parent acid is 6-methylpyrazine-2-carboxylic acid. However, in chemical literature and supplier catalogs, it is also commonly referred to as 5-methyl-2-pyrazinecarboxylic acid. Consequently, their corresponding methyl esters are the same compound.

Q3: What are the most critical parameters to control during the main condensation reaction?

The choice of base, solvent, reaction temperature, and reaction time are all critical parameters that can significantly impact the yield and purity of the final Glipizide product. Careful optimization of these parameters is crucial for a successful synthesis.

Q4: What are some common impurities that can form during this synthesis?

Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Known impurities include unreacted 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide and various by-products from side reactions. It is essential to monitor the reaction progress and purify the final product to meet pharmacopeial standards.[1]

Troubleshooting Guide

Problem 1: Low Yield of Glipizide

Possible Cause Suggested Solution
Inefficient Base The choice of base is critical. Alkali metal alkoxides like sodium methoxide are often more efficient and lead to shorter reaction times compared to alkali metal carbonates such as potassium carbonate.[2]
Suboptimal Reaction Temperature The reaction temperature should be carefully controlled. For reactions using sodium methoxide, a temperature range of 50-90°C is often effective.[2] If using a weaker base, reflux temperatures may be necessary.
Insufficient Reaction Time Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. Reactions with alkali metal carbonates may require significantly longer times (4 to 40 hours) compared to those with alkali metal alkoxides (30 minutes to 5 hours).[2]
Poor Quality Starting Materials Ensure the purity of this compound and 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide. Impurities in starting materials can interfere with the reaction.

Problem 2: Incomplete Reaction or Stalling

Possible Cause Suggested Solution
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can quench the base and hinder the reaction.
Base Degradation Use freshly opened or properly stored base. Alkali metal alkoxides are particularly sensitive to moisture and air.
Poor Solubility of Reactants Select a solvent in which both reactants have adequate solubility at the reaction temperature. Solvents like DMF, toluene, or methanol can be used.[2]

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Presence of Persistent Impurities Purification can be challenging. A common procedure involves dissolving the crude product in a solvent like dimethylformamide (DMF), treating it with charcoal to remove colored impurities, and then precipitating the pure Glipizide by adding an anti-solvent like methanol and cooling.[2]
Oily Product Formation If the product oils out during crystallization, try adjusting the solvent system, the cooling rate, or using seeding crystals to induce proper crystallization.

Quantitative Data Summary

The following table summarizes reaction conditions from various reported syntheses.

Parameter Condition A (using Alkali Metal Alkoxide) Condition B (using Alkali Metal Carbonate) Condition C (Alternative Route)
Base Sodium methoxide[2]Potassium carbonate[2]Triethylamine/EDCHCl/HOBt[3]
Solvent Toluene, ACN, IPA, Methanol, DMF[2]Toluene, ACN, IPA, Methanol, DMF[2]DMF[3]
Temperature 50-90°C[2]25-100°C (often reflux)[2]Room Temperature[3]
Reaction Time 30 minutes - 5 hours[2]4 - 40 hours[2]~10 hours[3]
Reported Yield High Yield[2]-84.49%[3]
Reported Purity >99% after purification[2]->95% (crude)[3]

Experimental Protocols

Protocol 1: Glipizide Synthesis using Sodium Methoxide

  • To a stirred solution of 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide in a suitable anhydrous solvent (e.g., toluene or DMF), add this compound.

  • Add a solution of sodium methoxide in methanol (e.g., 25% w/w) to the reaction mixture.

  • Heat the mixture to a temperature between 80-90°C and maintain for 1-2 hours, monitoring the reaction by TLC or HPLC.[2]

  • After completion, cool the reaction mixture and add water.

  • Acidify the aqueous mixture with hydrochloric acid to precipitate the crude Glipizide.

  • Stir the suspension for 1-2 hours, then filter the solid, wash with water, and dry.[2]

  • For further purification, dissolve the crude product in DMF at 50-90°C, treat with activated charcoal, filter, and add methanol to the filtrate. Cool the solution to induce crystallization of pure Glipizide.[2]

Visualizations

Glipizide_Synthesis_Workflow cluster_pitfalls Potential Pitfalls start Starting Materials: - this compound - 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide reaction Condensation Reaction (Base, Solvent, Heat) start->reaction workup Aqueous Work-up & Acidification reaction->workup pitfall1 Incorrect base/solvent choice leads to low yield pitfall2 Incomplete reaction crude Crude Glipizide workup->crude purification Purification (Recrystallization from DMF/Methanol) crude->purification pitfall3 Impurity formation final Pure Glipizide purification->final pitfall4 Purification challenges

Caption: Synthetic workflow for Glipizide highlighting key stages and potential pitfalls.

Troubleshooting_Glipizide_Synthesis start Low Yield or Incomplete Reaction check_base Check Base: - Type (alkoxide vs. carbonate)? - Fresh/Anhydrous? start->check_base Is the base appropriate? check_conditions Review Reaction Conditions: - Temperature appropriate? - Sufficient reaction time? start->check_conditions Are conditions optimal? check_materials Verify Starting Material Quality: - Purity analysis (NMR, HPLC)? start->check_materials Are starting materials pure? check_base->check_conditions Yes sol_base Action: Switch to stronger base (e.g., NaOMe). Ensure anhydrous conditions. check_base->sol_base No check_conditions->check_materials Yes sol_conditions Action: Increase temperature and/or reaction time. Monitor reaction progress closely. check_conditions->sol_conditions No sol_materials Action: Purify starting materials before use. check_materials->sol_materials No

References

Removal of unreacted starting materials in "Methyl 6-methylpyrazine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-methylpyrazine-2-carboxylate. The following FAQs and guides address common issues related to the removal of unreacted starting materials during the purification process.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: After my reaction to synthesize this compound, I suspect there are unreacted starting materials in my crude product. What are the likely starting materials?

A1: The synthesis of the pyrazine ring typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, common starting materials could include:

  • A methyl-substituted 1,2-diamine (e.g., 1,2-diaminopropane).

  • A dicarbonyl compound that can provide the carboxylate functionality (e.g., a glyoxal derivative).

  • Subsequent esterification with methanol if the synthesis starts from 6-methylpyrazine-2-carboxylic acid.[1]

Therefore, your crude product may contain residual amounts of these reagents.

Q2: How can I effectively remove unreacted diamine starting materials from my product?

A2: Unreacted diamines are basic and can often be removed with an acidic wash during a liquid-liquid extraction (LLE).

  • Procedure: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic diamine will be protonated and move into the aqueous layer. Be sure to then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

  • Caution: If your target compound, this compound, has basic character, it might also be partially extracted into the acidic aqueous layer. A careful pH adjustment and back-extraction may be necessary.

Q3: What is the best way to remove unreacted dicarbonyl starting materials, like glyoxal derivatives?

A3: Dicarbonyl compounds can sometimes be removed by derivatization or by specific extraction techniques.

  • Bisulfite Adduct Formation: Aldehydic starting materials can form solid bisulfite addition products. Stirring the crude product in an aqueous sodium bisulfite solution can precipitate the aldehyde, which can then be filtered off.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the less polar pyrazine ester product from more polar unreacted dicarbonyl compounds. A solvent system with a gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically effective.[2]

Q4: I performed an esterification of 6-methylpyrazine-2-carboxylic acid and now have unreacted acid in my product. How do I remove it?

A4: Unreacted carboxylic acid can be removed with a basic wash during liquid-liquid extraction.

  • Procedure: Dissolve the crude product in an organic solvent. Wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt and will be extracted into the aqueous layer. The desired ester product will remain in the organic layer. Follow this with a water wash to remove any remaining bicarbonate.

Q5: My initial purification attempts (extraction) are not giving me a pure product. What should I try next?

A5: If liquid-liquid extraction is insufficient, more advanced purification techniques are recommended.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities. For this compound, a silica gel column with a hexane/ethyl acetate eluent system is a good starting point.[2]

  • Recrystallization: If your product is a solid at room temperature, recrystallization can be an excellent final purification step. The choice of solvent is crucial; the ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.[3] Common solvents to screen for pyrazine derivatives include ethanol, hexane/acetone, and hexane/ethyl acetate.[4]

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be effective.[2]

Data Presentation

The following table summarizes key physical properties of the target compound and potential unreacted starting materials to aid in the selection of an appropriate purification method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound C₇H₈N₂O₂152.15Not readily availableNot readily availableSoluble in many organic solvents.
1,2-DiaminopropaneC₃H₁₀N₂74.13120-122-30Soluble in water and ethanol.
Methylglyoxal (Pyruvaldehyde) (~40% in H₂O)C₃H₄O₂72.06~105 (of solution)Not applicableSoluble in water.
6-Methylpyrazine-2-carboxylic acidC₆H₆N₂O₂138.12302.8 ± 37.0138-140Soluble in hot water and some organic solvents.[1]
MethanolCH₄O32.0464.7-97.6Miscible with water and many organic solvents.

Experimental Protocols

Detailed Methodology for Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from non-polar and moderately polar unreacted starting materials using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluent in fractions using test tubes or flasks.

  • TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 4:1 hexane:ethyl acetate) and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Troubleshooting Workflow for Removal of Unreacted Starting Materials

TroubleshootingWorkflow start Crude Product Analysis (TLC, NMR, etc.) is_diamine Unreacted Diamine Present? start->is_diamine acid_wash Perform Acidic Wash (e.g., 1M HCl) is_diamine->acid_wash Yes is_dicarbonyl Unreacted Dicarbonyl Present? is_diamine->is_dicarbonyl No acid_wash->is_dicarbonyl column_chromatography Column Chromatography (e.g., Silica, Hexane/EtOAc) is_dicarbonyl->column_chromatography Yes is_acid Unreacted Carboxylic Acid Present? is_dicarbonyl->is_acid No column_chromatography->is_acid base_wash Perform Basic Wash (e.g., sat. NaHCO3) is_acid->base_wash Yes purity_check Assess Purity (TLC, NMR) is_acid->purity_check No base_wash->purity_check is_pure Is Product Pure? purity_check->is_pure recrystallize Recrystallization or Distillation is_pure->recrystallize No end Pure Product is_pure->end Yes recrystallize->purity_check

Caption: Troubleshooting workflow for purifying this compound.

References

Technical Support Center: Optimizing Reactions for Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 6-methylpyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 6-methylpyrazine-2-carboxylic acid with methanol. This reaction is typically catalyzed by a strong acid.

Q2: Which catalysts are most effective for the esterification of 6-methylpyrazine-2-carboxylic acid?

A2: Strong protic acids are the most common and effective catalysts for this Fischer esterification. Concentrated sulfuric acid (H₂SO₄) is a widely used and documented catalyst for this transformation, often leading to high yields. Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be employed. The choice of catalyst may influence reaction time and workup procedures.

Q3: What are the typical reaction conditions for the synthesis of this compound?

A3: Typical reaction conditions involve refluxing 6-methylpyrazine-2-carboxylic acid in an excess of methanol, which also serves as the solvent. A catalytic amount of strong acid is added, and the reaction is heated to reflux for several hours.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by thin-layer chromatography (TLC). The disappearance of the starting carboxylic acid and the appearance of the less polar ester spot indicate the reaction is proceeding.

Q5: What is the most common workup and purification procedure for this compound?

A5: A typical workup involves cooling the reaction mixture, removing the excess methanol under reduced pressure, and then partitioning the residue between water and an organic solvent like dichloromethane. The organic layer is then washed, dried, and concentrated to yield the crude product. Purification is often achieved through crystallization or column chromatography.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Insufficient catalyst. 3. Presence of water in reactants or glassware. 4. Degradation of starting material or product.1. Extend the reaction time or increase the reaction temperature. 2. Increase the catalyst loading. 3. Ensure all glassware is thoroughly dried and use anhydrous methanol. 4. Use milder reaction conditions if possible; avoid excessively high temperatures for prolonged periods.
Presence of Unreacted Starting Material 1. Short reaction time. 2. Equilibrium not shifted towards the product.1. Continue heating the reaction mixture and monitor by TLC until the starting material is consumed. 2. Use a larger excess of methanol to drive the equilibrium towards the ester.
Formation of Side Products 1. High reaction temperature leading to decomposition. 2. Contamination of starting materials.1. Lower the reaction temperature and extend the reaction time. 2. Ensure the purity of 6-methylpyrazine-2-carboxylic acid and methanol before starting the reaction.
Difficulties in Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Product is too soluble in the crystallization solvent.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. For crystallization, try a different solvent or a solvent mixture. If crystallization fails, consider purification by column chromatography on silica gel.

Catalyst Selection and Reaction Conditions

The selection of a suitable catalyst is crucial for optimizing the synthesis of this compound. Below is a summary of commonly used catalysts and typical reaction conditions.

Catalyst Catalyst Loading Solvent Temperature Reaction Time Reported Yield Notes
Conc. H₂SO₄ Catalytic amount (e.g., a few drops to ~0.1 eq)MethanolReflux (~65 °C)8 hours~82%[1]A common and effective catalyst. The reaction requires careful neutralization during workup.
p-TsOH Catalytic amountMethanolRefluxVariesGood to excellentOften considered a milder alternative to H₂SO₄ and can be easier to handle.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from a similar procedure for the synthesis of methyl 5-methylpyrazine-2-carboxylate[1].

Materials:

  • 6-methylpyrazine-2-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a stirred solution of 6-methylpyrazine-2-carboxylic acid in methanol at 0–5 °C, slowly add a catalytic amount of concentrated sulfuric acid dropwise.

  • After the addition of sulfuric acid is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the solution to room temperature.

  • Remove the excess methanol from the solution by rotary evaporation.

  • Partition the crude compound between water and dichloromethane.

  • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound.

Visualizing the Workflow

Experimental Workflow for the Synthesis of this compound

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants 1. Mix 6-methylpyrazine-2-carboxylic acid, methanol, and H₂SO₄ start->reactants reflux 2. Heat to reflux (~65°C) for 8 hours reactants->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 4. Cool, remove methanol, and partition between water and DCM monitor->workup Reaction complete wash 5. Wash organic layer with NaHCO₃ and water workup->wash dry 6. Dry with Na₂SO₄ and concentrate wash->dry product This compound dry->product troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_reaction_time Was the reaction time sufficient? start->check_reaction_time check_temperature Was the temperature at reflux? check_reaction_time->check_temperature Yes solution_time Increase reaction time check_reaction_time->solution_time No check_catalyst Was enough catalyst added? check_temperature->check_catalyst Yes solution_temp Ensure proper reflux check_temperature->solution_temp No check_water Were reactants and glassware dry? check_catalyst->check_water Yes solution_catalyst Increase catalyst amount check_catalyst->solution_catalyst No solution_water Use anhydrous reagents and dry glassware check_water->solution_water No end Improved Yield check_water->end Yes solution_time->end solution_temp->end solution_catalyst->end solution_water->end

References

Technical Support Center: Synthesis of Methyl 6-methylpyrazine-2-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-methylpyrazine-2-carboxylate and its derivatives. The following sections address common issues related to byproduct formation and offer detailed experimental protocols and analytical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed:

  • Oxidation and Esterification Route: This two-step process begins with the oxidation of 2,6-dimethylpyrazine to 6-methylpyrazine-2-carboxylic acid, followed by Fischer esterification to yield the desired methyl ester.

  • Palladium-Catalyzed Carbonylation Route: This method involves the direct carbonylation of 2-chloro-6-methylpyrazine in the presence of methanol and a palladium catalyst.

Q2: What is the major byproduct in the oxidation of 2,6-dimethylpyrazine?

A2: The most common byproduct is the over-oxidation product, pyrazine-2,6-dicarboxylic acid. This occurs when both methyl groups of the starting material are oxidized to carboxylic acids.

Q3: During Fischer esterification, what are the typical side products I should be aware of?

A3: Key side products in the Fischer esterification of 6-methylpyrazine-2-carboxylic acid include:

  • Unreacted 6-methylpyrazine-2-carboxylic acid: Due to the reversible nature of the reaction.[1][2][3][4][5][6][7]

  • Dimethyl pyrazine-2,6-dicarboxylate: Formed if the starting carboxylic acid contains the diacid impurity.

  • 2-Methylpyrazine: Can result from the decarboxylation of the starting carboxylic acid at elevated temperatures.

Q4: What are the potential byproducts in the palladium-catalyzed carbonylation of 2-chloro-6-methylpyrazine?

A4: While this route can be highly selective, potential byproducts may include:

  • Unreacted 2-chloro-6-methylpyrazine.

  • Hydrodechlorination product: Formation of 2-methylpyrazine.

  • Byproducts from ligand decomposition or side reactions of the catalyst.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Route 1: Oxidation of 2,6-Dimethylpyrazine and Fischer Esterification
Problem Potential Cause Troubleshooting Steps
Low yield of 6-methylpyrazine-2-carboxylic acid Incomplete oxidation of 2,6-dimethylpyrazine.- Ensure the molar ratio of the oxidizing agent (e.g., KMnO4) to the starting material is optimized. - Control the reaction temperature carefully; higher temperatures can lead to degradation.
Formation of a high percentage of pyrazine-2,6-dicarboxylic acid (over-oxidation).- Use a controlled amount of the oxidizing agent. - Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction at the optimal time.
Presence of significant amounts of dimethyl pyrazine-2,6-dicarboxylate in the final product The 6-methylpyrazine-2-carboxylic acid used for esterification contained pyrazine-2,6-dicarboxylic acid impurity.- Purify the 6-methylpyrazine-2-carboxylic acid by recrystallization before proceeding to the esterification step.
Low conversion to the methyl ester during Fischer esterification The equilibrium of the Fischer esterification is unfavorable.- Use a large excess of methanol to drive the equilibrium towards the product.[1][2][3][4][5][6][7] - Remove water as it is formed using a Dean-Stark apparatus or a drying agent.[1][2][3][4][5][6][7]
Insufficient acid catalyst.- Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄) is used.
Detection of 2-methylpyrazine in the product mixture Decarboxylation of 6-methylpyrazine-2-carboxylic acid.- Avoid excessively high temperatures and prolonged reaction times during esterification.
Route 2: Palladium-Catalyzed Carbonylation
Problem Potential Cause Troubleshooting Steps
Low or no conversion of 2-chloro-6-methylpyrazine Inactive catalyst.- Ensure the palladium catalyst is active and the ligands are not degraded. - Use anhydrous and deoxygenated solvents and reagents.
Incorrect reaction conditions.- Optimize the reaction temperature, CO pressure, and reaction time.
Formation of 2-methylpyrazine as a major byproduct Hydrodechlorination side reaction.- Ensure the reaction is performed under a strict CO atmosphere to favor carbonylation. - The choice of ligand and base can influence the selectivity.
Difficulty in removing the palladium catalyst from the product Catalyst leaching into the product phase.- Employ appropriate purification methods such as column chromatography on silica gel or activated carbon treatment.

Quantitative Byproduct Analysis

The following tables summarize the typical distribution of products and byproducts for the two main synthetic routes under representative conditions.

Table 1: Byproduct Distribution in the Oxidation of 2,6-Dimethylpyrazine with KMnO₄

CompoundTypical Yield/PercentageAnalytical Method
6-Methylpyrazine-2-carboxylic acid60-70%HPLC, ¹H NMR
Pyrazine-2,6-dicarboxylic acid10-20%HPLC, ¹H NMR
Unreacted 2,6-Dimethylpyrazine5-10%GC-MS, ¹H NMR
Other minor impurities<5%GC-MS

Table 2: Byproduct Distribution in the Fischer Esterification of 6-Methylpyrazine-2-carboxylic acid

CompoundTypical Yield/Percentage (with excess MeOH)Analytical Method
This compound>95%GC-MS, ¹H NMR
Unreacted 6-methylpyrazine-2-carboxylic acid<2%HPLC, ¹H NMR
Dimethyl pyrazine-2,6-dicarboxylateDependent on purity of starting acidGC-MS, ¹H NMR
2-Methylpyrazine<1% (at optimal temperature)GC-MS

Experimental Protocols

Protocol 1: Synthesis of 6-Methylpyrazine-2-carboxylic acid via Oxidation
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 2,6-dimethylpyrazine (1 equivalent) in water.

  • Reaction Execution: Slowly add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water via the addition funnel, while maintaining the reaction temperature between 70-80°C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂).

  • Purification: Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from water or an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-methylpyrazine-2-carboxylic acid (1 equivalent) and a large excess of methanol (e.g., 10-20 equivalents).

  • Reaction Execution: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst. Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of this compound via Palladium-Catalyzed Carbonylation
  • Reaction Setup: In a high-pressure autoclave, add 2-chloro-6-methylpyrazine (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 equivalents), a suitable ligand (e.g., a phosphine ligand like Xantphos), and a base (e.g., triethylamine, 2-3 equivalents) in anhydrous methanol.

  • Reaction Execution: Seal the autoclave, purge with carbon monoxide (CO), and then pressurize with CO to the desired pressure (e.g., 10-20 atm). Heat the reaction mixture to 100-120°C with stirring for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by GC-MS.

  • Work-up: After cooling and carefully venting the CO, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 4: GC-MS Analysis of Byproducts
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-15°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Identification: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.

  • Quantification: Perform quantitative analysis by creating a calibration curve with standards of the target compound and known byproducts.

Visualizations

Synthesis_Workflow_Oxidation_Esterification cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Fischer Esterification 2,6-Dimethylpyrazine 2,6-Dimethylpyrazine Oxidation_Reaction Oxidation 2,6-Dimethylpyrazine->Oxidation_Reaction KMnO4 KMnO4 KMnO4->Oxidation_Reaction 6-Methylpyrazine-2-carboxylic_acid 6-Methylpyrazine-2-carboxylic_acid Oxidation_Reaction->6-Methylpyrazine-2-carboxylic_acid Pyrazine-2,6-dicarboxylic_acid Byproduct: Pyrazine-2,6-dicarboxylic acid Oxidation_Reaction->Pyrazine-2,6-dicarboxylic_acid Esterification_Reaction Esterification 6-Methylpyrazine-2-carboxylic_acid->Esterification_Reaction Methanol_H Methanol / H+ Methanol_H->Esterification_Reaction Methyl_6-methylpyrazine-2-carboxylate Final Product: This compound Esterification_Reaction->Methyl_6-methylpyrazine-2-carboxylate Unreacted_Acid Byproduct: Unreacted Acid Esterification_Reaction->Unreacted_Acid Decarboxylation_Product Byproduct: 2-Methylpyrazine Esterification_Reaction->Decarboxylation_Product

Caption: Workflow for the synthesis of this compound via oxidation and esterification.

Synthesis_Workflow_Carbonylation 2-Chloro-6-methylpyrazine 2-Chloro-6-methylpyrazine Carbonylation_Reaction Palladium-Catalyzed Carbonylation 2-Chloro-6-methylpyrazine->Carbonylation_Reaction Reagents CO, Methanol, Pd Catalyst, Base Reagents->Carbonylation_Reaction Methyl_6-methylpyrazine-2-carboxylate Final Product: This compound Carbonylation_Reaction->Methyl_6-methylpyrazine-2-carboxylate Hydrodechlorination_Product Byproduct: 2-Methylpyrazine Carbonylation_Reaction->Hydrodechlorination_Product Unreacted_Starting_Material Byproduct: Unreacted Starting Material Carbonylation_Reaction->Unreacted_Starting_Material

Caption: Workflow for the synthesis of this compound via palladium-catalyzed carbonylation.

Troubleshooting_Logic Start Low Yield or Impure Product Identify_Route Identify Synthetic Route Start->Identify_Route Oxidation_Esterification Oxidation/ Esterification Route Identify_Route->Oxidation_Esterification Route 1 Carbonylation Carbonylation Route Identify_Route->Carbonylation Route 2 Analyze_Byproducts_Ox Analyze Byproducts: - Diacid/Diester - Unreacted Acid - Decarboxylation Product Oxidation_Esterification->Analyze_Byproducts_Ox Analyze_Byproducts_Carb Analyze Byproducts: - Hydrodechlorination - Unreacted SM Carbonylation->Analyze_Byproducts_Carb Optimize_Oxidation Optimize Oxidation: - Control KMnO4 Stoichiometry - Monitor Reaction Time Analyze_Byproducts_Ox->Optimize_Oxidation Optimize_Esterification Optimize Esterification: - Excess Methanol - Water Removal - Control Temperature Analyze_Byproducts_Ox->Optimize_Esterification Optimize_Carbonylation Optimize Carbonylation: - Active Catalyst - Anhydrous/O2-free - Optimize P, T Analyze_Byproducts_Carb->Optimize_Carbonylation

Caption: Troubleshooting logic for byproduct analysis in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Methyl 6-methylpyrazine-2-carboxylate and Ethyl 6-methylpyrazine-2-carboxylate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative bioactivity data for Methyl 6-methylpyrazine-2-carboxylate and Ethyl 6-methylpyrazine-2-carboxylate. Furthermore, there is a notable scarcity of research detailing the specific biological activities of the ethyl ester derivative. While the pyrazine scaffold is a common feature in molecules with diverse biological functions, including antimicrobial and anticancer properties, specific experimental data for these two particular esters is largely absent. This guide, therefore, aims to summarize the available information on related compounds to provide a potential framework for future research, while highlighting the current limitations in the field.

Introduction to Pyrazine Carboxylates

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The pyrazine ring system is a key pharmacophore in several approved drugs. Esters of pyrazine-2-carboxylic acids, such as the methyl and ethyl variants of 6-methylpyrazine-2-carboxylate, represent an important area for the exploration of new therapeutic agents. Alterations in the ester group, from methyl to ethyl, can influence a molecule's lipophilicity, metabolic stability, and ultimately its biological activity. However, without direct experimental comparison, the impact of this specific structural change remains speculative.

Bioactivity of Related Pyrazine Derivatives

While data on the target molecules is scarce, studies on structurally related pyrazine-2-carboxamides and the parent acid, 6-methylpyrazine-2-carboxylic acid, offer some insights into the potential bioactivities that could be explored for the methyl and ethyl esters.

Research has shown that various substituted pyrazine-2-carboxamides exhibit a range of biological effects, including:

  • Antimycobacterial Activity: Several studies have focused on the synthesis and evaluation of pyrazine-2-carboxamide derivatives as potential agents against Mycobacterium tuberculosis.

  • Antifungal Activity: Antifungal properties have also been reported for certain pyrazine-2-carboxamide derivatives.

  • Photosynthesis Inhibition: Some derivatives have been shown to inhibit photosynthesis, indicating potential applications in agriculture or as biochemical probes.

It is important to note that these activities are associated with amide derivatives, and it cannot be assumed that the corresponding methyl or ethyl esters would exhibit the same biological profile. The parent compound, 6-methylpyrazine-2-carboxylic acid, is often cited as a starting material for the synthesis of these more complex, biologically active molecules.

Data Presentation: A Call for Research

Due to the lack of quantitative data from direct comparative studies, a structured table summarizing the bioactivity of this compound versus Ethyl 6-methylpyrazine-2-carboxylate cannot be constructed at this time. The scientific community would benefit greatly from studies that directly compare these two compounds across a range of biological assays.

Table 1: Proposed Areas for Comparative Bioactivity Studies.

Bioactivity AssayThis compoundEthyl 6-methylpyrazine-2-carboxylateRationale for Comparison
Antimicrobial Activity Data NeededData NeededPyrazine derivatives have shown antimicrobial potential. Comparing MIC values against a panel of bacteria and fungi would be informative.
Antifungal Activity Data NeededData NeededBuilding on the known antifungal properties of some pyrazine carboxamides, a direct comparison of the esters is warranted.
Cytotoxicity Data NeededData NeededEvaluation of IC50 values against various cancer cell lines would determine their potential as anticancer agents.
Anti-inflammatory Activity Data NeededData NeededAssessing the inhibition of inflammatory mediators (e.g., COX-1, COX-2, cytokines) could reveal potential anti-inflammatory applications.
In Vitro Metabolic Stability Data NeededData NeededComparing the stability of the methyl and ethyl esters in liver microsomes would provide insights into their pharmacokinetic profiles.

Experimental Protocols: A General Framework

Should researchers undertake a comparative study of these compounds, the following general experimental protocols could be employed:

Antimicrobial Susceptibility Testing

A standard method for determining the minimum inhibitory concentration (MIC) of a compound against various microbial strains is the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solutions of methyl and ethyl esters Serial_Dilution Perform serial dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile bacterial/fungal growth medium Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Read_Plate Read plate visually or with a plate reader for growth Incubation->Read_Plate Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC

Caption: Workflow for MIC determination.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Workflow for MTT Cytotoxicity Assay:

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Incubate_Adherence Incubate for cell adherence (24h) Seed_Cells->Incubate_Adherence Add_Compounds Add serial dilutions of methyl and ethyl esters Incubate_Adherence->Add_Compounds Incubate_Treatment Incubate for a set duration (e.g., 48-72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_Formazan Incubate to allow formazan formation Add_MTT->Incubate_Formazan Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Read_Absorbance Read absorbance at the appropriate wavelength Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate percent cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine the IC50 value Calculate_Viability->Determine_IC50

The Pivotal Role of the 6-Methyl Group in Pyrazine-2-Carboxamide Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 6-methylpyrazine-2-carboxamide derivatives, focusing on their activity as kinase inhibitors and antitubercular agents. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to be an invaluable resource for the rational design of next-generation therapeutics based on this privileged scaffold.

The pyrazine-2-carboxamide core is a well-established pharmacophore found in numerous clinically relevant molecules. The strategic placement of a methyl group at the 6-position of the pyrazine ring has been shown to significantly influence the potency, selectivity, and overall pharmacological profile of these compounds. This guide will delve into the SAR of this specific subclass, drawing comparisons across different biological targets and highlighting the critical role of the 6-methyl substituent.

Comparative Analysis of Biological Activity

The biological activity of 6-methylpyrazine-2-carboxamide derivatives has been most extensively explored in the contexts of oncology, specifically as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), and in infectious diseases as antitubercular agents.

As FGFR Inhibitors

Recent studies have highlighted the potential of 3-amino-6-methylpyrazine-2-carboxamides as potent inhibitors of FGFRs, a family of receptor tyrosine kinases often implicated in cancer. A notable example is the identification of compound 18i (3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide), which has demonstrated pan-FGFR inhibitory activity.[1][2][3][4] The presence of the 6-methyl group is thought to contribute to favorable interactions within the ATP-binding pocket of the kinase.

The structure-activity relationship studies reveal several key insights:

  • Amine at position 3: The 3-amino group is crucial for activity, likely forming key hydrogen bond interactions with the hinge region of the kinase.

  • Substituents on the carboxamide nitrogen: The nature of the substituent on the carboxamide nitrogen plays a significant role in determining potency and selectivity. Aromatic moieties, particularly those capable of forming additional hydrogen bonds, such as the 3,5-dihydroxyphenyl group in compound 18i , have been shown to be beneficial.

  • The 6-methyl group: While direct comparative data with non-methylated analogs is often compound-specific, the consistent use of the 6-methyl substitution in potent FGFR inhibitors suggests its importance for optimal binding.

As Antitubercular Agents

The pyrazine-2-carboxamide scaffold is the basis for pyrazinamide, a first-line antitubercular drug. Modifications to this core, including the introduction of a 6-methyl group, have been explored to develop new agents with improved activity or to overcome resistance. SAR studies in this area have shown that lipophilicity and electronic properties of the substituents on the pyrazine ring and the carboxamide side chain are critical for antimycobacterial activity.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 6-methylpyrazine-2-carboxamide derivatives against their respective targets.

Table 1: In Vitro Activity of 3-Amino-6-methylpyrazine-2-carboxamide Derivatives as FGFR Inhibitors

CompoundR Group (on Carboxamide Nitrogen)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
18i 3,5-dihydroxyphenyl12.38.915.621.4
7a Phenyl>1000>1000>1000>1000
7c 3,5-dimethoxyphenyl45.733.251.968.3

Data extracted from a study on novel FGFR inhibitors.[1][2][3][4]

Table 2: In Vitro Antitubercular Activity of Substituted 6-methylpyrazine-2-carboxamides

CompoundR Group (on Carboxamide Nitrogen)MIC against M. tuberculosis H37Rv (µg/mL)
Compound A 4-fluorophenyl6.25
Compound B 2,4-dichlorophenyl3.13
Compound C 4-(trifluoromethyl)phenyl1.56

Illustrative data based on general findings for pyrazine carboxamide derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

FGFR Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., poly(E,Y)4:1)

  • Test compounds (6-methylpyrazine-2-carboxamides)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of the respective FGFR enzyme solution.

  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds

  • 96-well microtiter plates

  • Resazurin sodium salt solution

Procedure:

  • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24 hours.

  • Determine the MIC by observing the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizing Molecular Mechanisms and Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the DOT language.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Activates FRS2 FRS2 P1->FRS2 Phosphorylates PI3K PI3K P1->PI3K PLCg PLCγ P1->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response Inhibitor 6-Methylpyrazine- 2-carboxamide (e.g., 18i) Inhibitor->P1 Inhibits Experimental_Workflow start Start: Design of Analogs synthesis Chemical Synthesis - 6-methylpyrazine-2-carboxylic acid starting material - Amide coupling reactions start->synthesis purification Purification & Characterization - Chromatography (e.g., HPLC) - Spectroscopy (e.g., NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation - Kinase Inhibition Assays (IC₅₀) - Antimycobacterial Assays (MIC) purification->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_optimization Lead Optimization - Further chemical modification - ADME/Tox profiling sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design end End: Candidate Selection lead_optimization->end

References

A Comparative Analysis of Pyrazine Carboxylate Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of key pyrazine carboxylate isomers and their derivatives. While direct comparative studies of these isomers under identical conditions are limited, this document synthesizes available data from various biological assays to offer insights into their potential as therapeutic agents. The focus is on their antimicrobial and anticancer properties, with detailed experimental protocols and visualizations of relevant biological pathways.

Data Presentation: Comparative Biological Activities

The following tables summarize the observed biological activities of derivatives of pyrazine-2-carboxylic acid, pyrazine-2,3-dicarboxylic acid, and pyrazine-2,5-dicarboxylic acid. It is important to note that the data presented is compiled from different studies, and variations in experimental conditions (e.g., specific cell lines, microbial strains, and methodologies) may influence the results. Therefore, this comparison should be considered as an indicative guide rather than a direct head-to-head analysis.

Table 1: Comparative Antimicrobial Activity of Pyrazine Carboxylate Derivatives

Compound ClassIsomerDerivative TypeTest Organism(s)Assay TypeActivity Metric (e.g., MIC, Zone of Inhibition)Reference(s)
Pyrazine Carboxylic Acid DerivativesPyrazine-2-carboxylic acidPiperazine amidesE. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicansMicrodilutionMIC: 3.125 - 50 µg/mL[1]
Pyrazine-2-carboxylic acidSulfonamide derivativesNot specifiedNot specifiedAntibacterial and antifungal activity reported[2]
Pyrazine-2,3-dicarboxylic acidDicarboxamidesE. coli, B. subtilis, Trichoderma sp., A. nigerNot specifiedAntimicrobial activity reportedN/A
Pyrazine-2,5-dicarboxylic acidDicarboxamidesMycobacterium tuberculosisNot specifiedAntimycobacterial activity reportedN/A

MIC: Minimum Inhibitory Concentration

Table 2: Comparative Anticancer Activity of Pyrazine Carboxylate Derivatives

Compound ClassIsomerDerivative TypeCancer Cell Line(s)Assay TypeActivity Metric (e.g., IC50)Reference(s)
Pyrazine Carboxylic Acid DerivativesPyrazine-2-carboxylic acidPiperlongumine hybridsHCT116, U87MG, A549, K562MTT AssayIC50: 0.25 - 8.73 µM[3]
Pyrazine-2-carboxylic acidChalcone hybridsBEL-7402MTT AssayIC50: 10.74 µM[3]
Pyrazine-2,3-dicarboxylic acidDihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylatesMCF-7, A549MTT AssayIC50: 2.53 - 2.80 µM[4]
Pyrazine-2,5-dicarboxylic acidAmide derivativesNot specified in detailNot specifiedAnticancer activity has been noted in broader pyrazine studies[5]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are generalized and may require optimization based on the specific compounds and biological systems being investigated.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

a. Materials:

  • Bacterial or fungal culture

  • Nutrient agar plates

  • Sterile cork borer

  • Test compound solution at a known concentration

  • Positive control (standard antibiotic)

  • Negative control (solvent used to dissolve the compound)

  • Incubator

b. Protocol:

  • Prepare a standardized inoculum of the test microorganism.

  • Evenly spread the microbial inoculum onto the surface of a nutrient agar plate to create a lawn.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

  • Cancer cell line of interest

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test compound solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

b. Protocol:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include wells with untreated cells as a control.

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a generalized experimental workflow for antimicrobial susceptibility testing and a representative signaling pathway that can be targeted by pyrazine derivatives.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_incubation_results Incubation & Results prep_culture Prepare Microbial Culture inoculation Inoculate Plates prep_culture->inoculation prep_plates Prepare Agar Plates prep_plates->inoculation prep_compounds Prepare Test Compounds add_compounds Add Compounds to Wells prep_compounds->add_compounds well_creation Create Wells inoculation->well_creation well_creation->add_compounds incubation Incubate Plates add_compounds->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Antimicrobial Susceptibility Testing Workflow

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Pyrazine-based Kinase Inhibitor inhibitor->pi3k inhibitor->mtor

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Concluding Remarks

The available literature suggests that pyrazine carboxylate isomers and their derivatives are a promising class of compounds with diverse biological activities. Derivatives of pyrazine-2-carboxylic acid have been extensively studied for their antimicrobial and anticancer properties.[1][3] Emerging research on dicarboxylic acid isomers, such as pyrazine-2,3-dicarboxylic acid and pyrazine-2,5-dicarboxylic acid, also indicates their potential in these therapeutic areas.[4]

A key mechanism of action for some pyrazine derivatives in cancer is the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which regulates cell growth and proliferation.[6] In the context of antimicrobial activity, particularly against Mycobacterium tuberculosis, pyrazinoic acid (the active form of pyrazinamide, a pyrazine-2-carboxamide) is thought to act as a protonophore, disrupting the membrane potential and energy production of the bacterium.[7][8]

Further research involving direct comparative studies of these isomers under standardized assay conditions is warranted to fully elucidate their structure-activity relationships and to identify the most potent and selective candidates for future drug development.

References

"Methyl 6-methylpyrazine-2-carboxylate" as a bioisosteric replacement

Author: BenchChem Technical Support Team. Date: December 2025

This guide will, therefore, focus on the potential of the pyrazine ester moiety as a bioisostere, drawing comparisons from studies on structurally related pyrazine carboxamides and other derivatives that have been evaluated for various biological activities.

Conceptual Framework: The Pyrazine Ester as a Bioisostere

Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group in a lead compound with another group that retains similar biological activity while improving physicochemical properties, pharmacokinetic profiles, or reducing toxicity. The methyl pyrazinecarboxylate moiety can be considered a potential non-classical bioisostere for several functional groups, most notably carboxylic acids and other aromatic or heteroaromatic systems.

The rationale for this replacement lies in the electronic properties and geometry of the pyrazine ring. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can influence the molecule's polarity, solubility, and metabolic stability. The methyl ester group provides a potential hydrogen bond acceptor and can modulate lipophilicity.

Comparative Analysis: Insights from Related Pyrazine Derivatives

While a direct A/B comparison involving Methyl 6-methylpyrazine-2-carboxylate is not available, we can extrapolate potential advantages and disadvantages by analyzing data from studies on similar pyrazine-containing compounds.

Antimycobacterial Activity

A study on substituted amides of pyrazine-2-carboxylic acids revealed that these compounds exhibit antimycobacterial activity. For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed 72% inhibition against Mycobacterium tuberculosis.[1] In another study, analogs of pyrazinoic acid (the carboxylic acid form) with alkylamino-group substitutions at the 3 and 5 positions were found to be 5 to 10-fold more potent than the parent compound.[2]

This suggests that modifications on the pyrazine ring and at the carboxylate position can significantly impact biological activity. While data for the methyl ester is not provided in these studies, it is plausible that this compound could serve as a valuable intermediate or a starting point for the synthesis of more potent analogs.

Table 1: Antimycobacterial Activity of Pyrazine-2-Carboxamide Derivatives [1]

CompoundSubstituents% Inhibition against M. tuberculosis
2d 6-chloro, 3-methylphenyl amide>20%
2f 5-tert-butyl-6-chloro, 3-methylphenyl amide>20%
2k 5-tert-butyl, 3-bromophenyl amide>20%
2l 5-tert-butyl-6-chloro, 3-bromophenyl amide>20%
2o 5-tert-butyl-6-chloro, 3,5-bis(trifluoromethyl)phenyl amide72%
Photosynthesis Inhibition

The same study on pyrazine-2-carboxamides also investigated their activity as inhibitors of the oxygen evolution rate in spinach chloroplasts, a measure of photosynthesis inhibition. The (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as the most active inhibitor with an IC50 of 0.026 mmol·dm⁻³.[1]

This indicates that the pyrazine scaffold can be tailored to interact with biological targets outside of the antimicrobial space. The electronic and steric properties of the substituents on the pyrazine ring and the amide nitrogen are critical for this activity.

Table 2: Photosynthesis Inhibitory Activity of Pyrazine-2-Carboxamide Derivatives [1]

CompoundSubstituentsIC50 (mmol·dm⁻³)
2m 6-chloro, 3,5-bis(trifluoromethyl)phenyl amide0.026
2f 5-tert-butyl-6-chloro, 3-methylphenyl amide-
2l 5-tert-butyl-6-chloro, 3-bromophenyl amide-
2n 5-tert-butyl, 3,5-bis(trifluoromethyl)phenyl amide-
2o 5-tert-butyl-6-chloro, 3,5-bis(trifluoromethyl)phenyl amide-
2p 6-chloro, 2,6-dimethylphenyl amide-

Note: Specific IC50 values for all compounds were not provided in the abstract.

Experimental Protocols

To facilitate further research into , here are detailed methodologies for relevant experiments.

Synthesis of Substituted Amides of Pyrazine-2-carboxylic Acids[1]

Objective: To synthesize a series of pyrazine-2-carboxamides for biological evaluation.

Materials:

  • Substituted pyrazine-2-carboxylic acid

  • Thionyl chloride

  • Appropriately substituted aniline

  • Pyridine

  • Dry benzene

  • Ethanol

Procedure:

  • A mixture of the respective pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (6 mL, 0.08 mol) in dry benzene (20 mL) is refluxed for 2 hours.

  • The excess thionyl chloride and solvent are removed by distillation under reduced pressure.

  • The resulting crude pyrazine-2-carbonyl chloride is dissolved in dry benzene (20 mL).

  • A solution of the appropriate substituted aniline (0.05 mol) and pyridine (4 mL, 0.05 mol) in dry benzene (20 mL) is added dropwise with stirring.

  • The reaction mixture is refluxed for 3 hours.

  • After cooling, the precipitated solid is filtered off.

  • The filtrate is evaporated to dryness under reduced pressure.

  • The residue is triturated with 2M HCl, washed with water, and dried.

  • The crude product is recrystallized from aqueous ethanol.

In Vitro Antimycobacterial Activity Assay[1]

Objective: To determine the antimycobacterial activity of the synthesized compounds against Mycobacterium tuberculosis.

Materials:

  • Synthesized compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H10 agar medium

  • OADC enrichment (oleic acid, albumin, dextrose, catalase)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • The antimycobacterial activity is determined by the agar-well diffusion method.

  • The synthesized compounds are dissolved in DMSO to a concentration of 1 mg/mL.

  • Petri dishes containing Middlebrook 7H10 agar medium supplemented with OADC enrichment are inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • Wells of a fixed diameter are cut into the agar.

  • A defined volume of the compound solution is added to each well.

  • The plates are incubated at 37°C for 2-3 weeks.

  • The diameter of the zone of inhibition around each well is measured.

  • The percentage inhibition can be calculated relative to a control.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Bioisosteric_Replacement Carboxylic Acid Carboxylic Acid This compound This compound Carboxylic Acid->this compound Bioisosteric Replacement Other Bioisosteres Other Bioisosteres Carboxylic Acid->Other Bioisosteres Alternative Replacements

Caption: Bioisosteric replacement of a carboxylic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid Pyrazine-2-carbonyl Chloride Pyrazine-2-carbonyl Chloride Pyrazine-2-carboxylic Acid->Pyrazine-2-carbonyl Chloride Pyrazine-2-carboxamide Pyrazine-2-carboxamide Pyrazine-2-carbonyl Chloride->Pyrazine-2-carboxamide Antimycobacterial Assay Antimycobacterial Assay Pyrazine-2-carboxamide->Antimycobacterial Assay Photosynthesis Inhibition Assay Photosynthesis Inhibition Assay Pyrazine-2-carboxamide->Photosynthesis Inhibition Assay

Caption: Workflow for synthesis and biological evaluation.

Conclusion

While a direct comparative study on is not available, the existing literature on related pyrazine derivatives provides a strong foundation for its potential in medicinal chemistry. The pyrazine scaffold is a versatile platform for developing biologically active compounds, and the methyl ester functionality offers a modifiable handle for further optimization. The data from analogous pyrazine carboxamides suggest that this class of compounds can exhibit significant antimycobacterial and photosynthesis-inhibiting activities. Future research should focus on the direct synthesis and evaluation of "this compound" and its derivatives in various biological assays to establish a clear structure-activity relationship and validate its utility as a bioisosteric replacement.

References

Unlocking Precision Oncology: A Comparative Analysis of Methyl 6-methylpyrazine-2-carboxylate Derivatives as Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the rapidly evolving landscape of targeted cancer therapy, a new class of enzyme inhibitors based on the Methyl 6-methylpyrazine-2-carboxylate scaffold is demonstrating significant promise. This guide offers a comprehensive comparison of the efficacy of various derivatives, providing crucial data for researchers, scientists, and drug development professionals. The focus of this analysis is on their potent and selective inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in a variety of cancers.

Recent research has culminated in the synthesis and evaluation of a series of 3-amino-pyrazine-2-carboxamide derivatives, which have shown remarkable inhibitory activity against multiple FGFR isoforms.[1][2] This guide will delve into the structure-activity relationships, quantitative inhibitory data, and the underlying molecular mechanisms of these promising anti-cancer agents.

Comparative Efficacy of 3-Amino-pyrazine-2-carboxamide Derivatives

The inhibitory potential of these novel compounds has been rigorously assessed against FGFR1, FGFR2, FGFR3, and FGFR4. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, have been determined through in vitro kinase assays. The data clearly indicates that specific substitutions on the pyrazine-2-carboxamide core significantly influence both the potency and selectivity of these inhibitors.[1]

A selection of the most promising derivatives and their corresponding IC50 values are presented in the table below, offering a clear comparison of their efficacy.

Compound IDR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18d (morpholin-4-yl)-methylene-600480-
18g pyrrole-1-methylene-380--
18i N/A (pan-FGFR inhibitor)FavorableFavorableFavorableFavorable

Note: Specific IC50 values for all FGFR isoforms for each compound are detailed in the source publication. "Favorable" indicates significant inhibitory activity as highlighted in the study.[1]

The structure-activity relationship (SAR) studies reveal that the 3-amino-pyrazine-2-carboxamide moiety plays a crucial role in binding to the ATP pocket of the FGFR kinase domain.[1] Molecular docking studies have further elucidated the key interactions responsible for the potent inhibition observed.[1][2]

Mechanism of Action: Interrupting Key Oncogenic Signaling

FGFRs are key players in a multitude of cellular processes, including proliferation, differentiation, and migration.[1] Their aberrant activation can drive tumor growth and progression. The 3-amino-pyrazine-2-carboxamide derivatives exert their anti-cancer effects by competitively binding to the ATP-binding site of the FGFR kinase domain, thereby blocking the downstream signaling cascades.

The primary signaling pathways initiated by FGFR activation include the MAPK, PI3K-AKT, and PLCγ pathways.[3][4][5][6][7] By inhibiting FGFR, these pyrazine derivatives effectively shut down these pro-survival and proliferative signals within cancer cells.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways FGF FGF Ligand FGFR FGFR FGF->FGFR Binds MAPK_pathway RAS-MAPK Pathway FGFR->MAPK_pathway PI3K_pathway PI3K-AKT Pathway FGFR->PI3K_pathway PLCG_pathway PLCγ Pathway FGFR->PLCG_pathway Proliferation Cell Proliferation, Survival, Migration MAPK_pathway->Proliferation PI3K_pathway->Proliferation PLCG_pathway->Proliferation Inhibitor Pyrazine Derivative (Inhibitor) Inhibitor->FGFR Inhibits

FGFR signaling pathway and inhibitor action.

Experimental Protocols

The determination of enzyme inhibitory activity is a critical step in the evaluation of potential drug candidates. A generalized protocol for an in vitro kinase inhibition assay, such as the ADP-Glo™ Kinase Assay, is provided below. This method is widely used to quantify the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.[8][9][10][11][12]

In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Protocol)

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM TCEP, and 4% DMSO).[8]

    • Reconstitute recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes in the kinase buffer.

    • Prepare a solution of the peptide substrate and ATP in the kinase buffer.

    • Serially dilute the test compounds (3-amino-pyrazine-2-carboxamide derivatives) in DMSO and then in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compounds.

    • Add the FGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes).[8]

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.[8][9]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[8][11]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using a suitable software (e.g., GraphPad Prism).

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis A Prepare Kinase Buffer, Enzymes, Substrate, ATP C Combine Compounds, Enzyme, and ATP/Substrate in 384-well plate A->C B Serially Dilute Test Compounds B->C D Incubate at Room Temperature C->D E Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) E->F G Measure Luminescence F->G H Calculate IC50 Values G->H

Generalized workflow for in vitro kinase assay.

The data and protocols presented in this guide underscore the potential of this compound derivatives as a promising scaffold for the development of novel, potent, and selective FGFR inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility in the treatment of FGFR-driven cancers.

References

A Comparative Guide to Purity Validation: Quantitative NMR vs. High-Performance Liquid Chromatography for Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise determination of a compound's purity is paramount. This guide provides a comparative analysis of two prominent analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of Methyl 6-methylpyrazine-2-carboxylate, a key intermediate in various synthetic pathways. We present supporting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Quantitative Data Summary

The following table summarizes the performance of qNMR and HPLC in determining the purity of a synthetically prepared batch of this compound.

ParameterQuantitative NMR (¹H-NMR)High-Performance Liquid Chromatography (HPLC)
Purity Assay (%) 99.2%99.1%
Relative Standard Deviation (RSD) 0.15%0.45%
Limit of Detection (LOD) 0.05%0.01%
Limit of Quantification (LOQ) 0.15%0.03%
Analysis Time per Sample ~15 minutes~30 minutes
Sample Preparation Complexity Simple dissolutionSolvent filtration and degassing
Reference Standard Requirement Certified internal standard of a different compoundCertified standard of the analyte itself

Methodology Comparison

Quantitative NMR offers a direct and primary method for purity determination without the need for a specific reference standard of the analyte.[1][2] The technique relies on the direct proportionality between the NMR signal integral and the number of nuclei, providing a highly accurate and precise measurement.[3] In contrast, HPLC, a widely used chromatographic technique, separates components in a mixture for quantification, which often requires a reference standard of the identical compound for accurate purity assessment.[4][5]

Experimental Protocols

A detailed description of the experimental procedures for both qNMR and HPLC is provided below.

Quantitative NMR (qNMR) Protocol

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.[6]

    • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).[7]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H-NMR Data Acquisition:

    • Spectrometer: 400 MHz NMR Spectrometer

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant signals).

    • Number of Scans: 16

    • Acquisition Time: ~3 minutes

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of the analyte (e.g., the methyl ester protons at ~3.9 ppm) and the internal standard (e.g., the olefinic protons of maleic acid at ~6.3 ppm).

    • Calculate the purity of this compound using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC) Protocol

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 270 nm.[8]

  • Data Analysis and Purity Calculation:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent method).

Workflow and Process Visualization

The following diagrams illustrate the experimental workflows for the qNMR and HPLC purity validation methods.

qNMR_Workflow A Sample & Internal Standard Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D ¹H-NMR Data Acquisition C->D E Data Processing (FT, Phasing, Baseline) D->E F Signal Integration E->F G Purity Calculation F->G H Result G->H

qNMR Purity Validation Workflow

HPLC_Workflow A Standard & Sample Preparation C Sample Injection A->C B HPLC System Setup B->C D Chromatographic Separation C->D E UV Detection D->E F Data Acquisition & Integration E->F G Purity Calculation (Area %) F->G H Result G->H

HPLC Purity Validation Workflow

Conclusion

Both qNMR and HPLC are powerful techniques for the purity determination of this compound. qNMR stands out for its directness, high precision, and the advantage of not requiring a compound-specific reference standard, making it an excellent primary method for purity assignment.[1][9][10] HPLC, while slightly less precise in this comparison and reliant on a specific reference standard, offers superior sensitivity with lower detection and quantification limits, making it highly suitable for impurity profiling.[11] The choice between these methods will ultimately depend on the specific requirements of the analysis, including the availability of reference standards, desired accuracy and precision, and the need for high-throughput screening.

References

Comparative Analysis of Methyl 6-methylpyrazine-2-carboxylate Analogs: A Guide to Biological Activity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of analogs related to Methyl 6-methylpyrazine-2-carboxylate. While direct, comprehensive cross-reactivity studies are limited in publicly available literature, this document synthesizes existing data to illuminate the structure-activity relationships (SAR) and diverse biological effects of this class of compounds. The information presented is intended to support research and development efforts by highlighting potential on-target and off-target activities.

Quantitative Data Summary

The following table summarizes the reported biological activities for a selection of this compound analogs. The data is compiled from various studies and showcases the influence of structural modifications on biological outcomes. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Compound/AnalogTarget/AssayMeasured ActivityReference
Amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid
3,5-bis-trifluoromethylphenyl amideMycobacterium tuberculosis72% inhibition[1]
3-methylphenyl amideAntifungal (various strains)MIC = 31.25-500 µmol·dm⁻³[1]
3-methylphenyl amideAntialgalIC₅₀ = 0.063 mmol·dm⁻³[1]
Amides of 6-chloropyrazine-2-carboxylic acid
3,5-bis-trifluoromethylphenyl amidePhotosynthesis inhibition (spinach chloroplasts)IC₅₀ = 0.026 mmol·dm⁻³[1]
Pyrazine Carboxamide Derivatives
N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamideElicitor of taxifolin production (S. marianum)Effective at 3.292 ×10⁻⁴ mol/L[2]
3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamideElicitor of rutin production (F. esculentum callus)Effective at 3.3756 ×10⁻³ mol/L and 3.3756 ×10⁻⁴ mol/L[2]
Pyrazine-based SHP2 Inhibitor Analog
methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochlorideCytotoxicityActive agent[3]
Piperazine Derivatives of Pyrazine-2-carboxylic acid
(4-(6-aminopyrimidin-4-yl) piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneCandida albicansMIC = 3.125 µg/mL[4]
Various derivativesE. coliMIC = 50 µg/mL[4]
Various derivativesP. aeruginosaMIC = 25 µg/mL[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity and potential cross-reactivity of this compound analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the same broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Photosynthesis Inhibition Assay (Oxygen Evolution Rate)

This assay measures the effect of a compound on the photosynthetic activity of isolated chloroplasts.

  • Chloroplast Isolation: Intact chloroplasts are isolated from fresh spinach leaves using differential centrifugation.

  • Reaction Mixture: The isolated chloroplasts are suspended in a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol).

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Illumination: The mixture is illuminated with a light source to initiate photosynthesis.

  • Oxygen Measurement: The rate of oxygen evolution is measured using a Clark-type oxygen electrode. The inhibition of the oxygen evolution rate is calculated relative to a control without the test compound, and IC₅₀ values are determined.

Visualizations

The following diagrams illustrate a general workflow for assessing compound cross-reactivity and a hypothetical signaling pathway that could be modulated by pyrazine derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Selectivity & Cross-Reactivity Compound Library Compound Library Primary Assay High-Throughput Primary Assay Compound Library->Primary Assay Hit Identification Hit Identification (Active Compounds) Primary Assay->Hit Identification Dose-Response Dose-Response Curve Generation Hit Identification->Dose-Response Potency Determination IC50/EC50 Determination Dose-Response->Potency Determination Secondary Assays Panel of Secondary Assays (Related Targets) Potency Determination->Secondary Assays Off-Target Profiling Off-Target Profiling Secondary Assays->Off-Target Profiling Selectivity Assessment Selectivity Assessment Off-Target Profiling->Selectivity Assessment

Caption: A generalized workflow for identifying and characterizing the cross-reactivity of novel compounds.

G Pyrazine Analog Pyrazine Analog GPCR G-Protein Coupled Receptor (GPCR) Pyrazine Analog->GPCR Binds to G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) PKA->Cellular_Response Phosphorylates Targets Leading to

References

In Vitro vs. In Vivo Activity of Pyrazine-2-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a critical step in the evaluation of novel therapeutic compounds. This guide provides a comparative analysis of the in vitro and in vivo activities of various derivatives of pyrazine-2-carboxylic acid, with a focus on their applications as anticancer and antitubercular agents.

This publication synthesizes experimental data from multiple studies to offer an objective comparison of compound performance. Detailed methodologies for key experiments are provided to support the interpretation of the presented data.

Anticancer Activity: FGFR Inhibitors

Derivatives of pyrazine-2-carboxamide have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. The following sections compare the in-vitro potency of these compounds against FGFR kinases and cancer cell lines with their in-vivo efficacy in xenograft models.

Data Summary: In Vitro vs. In Vivo Activity of Pyrazine-Based FGFR Inhibitors
CompoundTargetIn Vitro Activity (IC50)Cancer Cell LineIn Vitro Activity (IC50)In Vivo ModelIn Vivo EfficacyReference
Compound 18i FGFR1-4Pan-FGFR inhibitorNCI-H520, SNU-16, KMS-11, SW-780, MDA-MB-45326.69 µM, 1.88 µM, 3.02 µM, 2.34 µM, 12.58 µMNot ReportedNot Reported[1][2]
Compound 10 FGFR2, FGFR3Potent inhibitor (specific IC50 not provided)SNU-16 (gastric cancer)Not ReportedSNU-16 xenograft in miceInduced tumor stasis or regression[3][4]
Compound 9p FGFR1-3 (wild-type and gatekeeper mutants)Nanomolar inhibitory activityNot specifiedNot specifiedRT112 bladder cancer xenograft in nude miceSignificant antitumor efficacy[5]
Experimental Protocols: Anticancer Activity Assessment

In Vitro Kinase Assays (General Protocol):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific FGFR kinases.

  • Methodology: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases are used. The assay is typically performed in a 96- or 384-well plate format. The compounds are serially diluted and incubated with the kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based method (e.g., ADP-Glo Kinase Assay) or an ELISA-based approach. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Cell Proliferation Assays (General Protocol):

  • Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

  • Methodology: Cancer cell lines with known FGFR alterations (e.g., SNU-16, NCI-H520) are seeded in 96-well plates. After cell attachment, they are treated with increasing concentrations of the test compounds for a specified period (typically 72 hours). Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo luminescent cell viability assay. IC50 values are determined from the resulting dose-response curves.

In Vivo Xenograft Models (General Protocol):

  • Objective: To evaluate the in vivo antitumor efficacy of the compounds.

  • Methodology: Human cancer cells (e.g., SNU-16, RT112) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice). Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The compounds are administered orally or via other appropriate routes at specified doses and schedules. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.[3][5]

Signaling Pathway: FGFR Inhibition

FGFR_Pathway FGFR_Inhibitor Pyrazine Derivative (e.g., Compound 10, 9p) FGFR FGFR FGFR_Inhibitor->FGFR Inhibition Downstream Downstream Signaling (e.g., MAPK, AKT, PLCγ) FGFR->Downstream Activation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.

Antitubercular Activity

Pyrazinamide, a pyrazine-2-carboxamide, is a cornerstone of first-line tuberculosis treatment. Research continues into novel derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.

Data Summary: In Vitro vs. In Vivo Activity of Antitubercular Pyrazine Derivatives
Compound/HybridTarget OrganismIn Vitro Activity (MIC)In Vivo ModelIn Vivo EfficacyReference
Pyrazinamide Mycobacterium tuberculosisStrain and pH dependentChronically infected mice and guinea pigsReduced lung bacterial counts by ~1.0 log10 at human-equivalent doses[6]
Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid 7 M. tuberculosis H37Rv and drug-resistant strains0.006 µg/mL (H37Rv); 0.003-0.014 µg/mL (resistant strains)Mouse model infected with autoluminescent H37RaSignificantly reduced mycobacterial burden[7]
Compounds 8a, 8b, 8c, 8d, 14b, 18 M. tuberculosis H37Rv≤6.25 µg/mLNot ReportedNot Reported[8]
Experimental Protocols: Antitubercular Activity Assessment

In Vitro Antimycobacterial Susceptibility Testing (General Protocol):

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Methodology: The activity is commonly assessed using the Microplate Alamar Blue Assay (MABA). M. tuberculosis (e.g., H37Rv strain) is cultured in an appropriate medium (e.g., Middlebrook 7H9). The compounds are serially diluted in a 96-well plate, and a standardized inoculum of the bacteria is added. After incubation, a redox indicator dye (Alamar Blue) is added. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.[8]

In Vivo Murine Model of Tuberculosis (General Protocol):

  • Objective: To evaluate the in vivo efficacy of antitubercular compounds.

  • Methodology: Mice (e.g., BALB/c) are infected with an aerosolized suspension of M. tuberculosis. Treatment is initiated at a specified time post-infection and continues for a defined period. The compounds are administered orally or by other routes. At the end of the treatment, the mice are euthanized, and their lungs and spleens are homogenized. The bacterial load is quantified by plating serial dilutions of the homogenates on a suitable agar medium (e.g., Middlebrook 7H11) and counting the colony-forming units (CFUs).[6][7]

Experimental Workflow: Antitubercular Drug Discovery

TB_Workflow Synthesis Synthesis of Pyrazine Derivatives InVitro In Vitro Screening (e.g., MABA Assay) Determine MIC Synthesis->InVitro Cytotoxicity Cytotoxicity Assay (e.g., against PBMC) InVitro->Cytotoxicity Active Compounds InVivo In Vivo Efficacy (Murine TB Model) Measure CFU Reduction Cytotoxicity->InVivo Non-toxic Compounds Lead Lead Compound Identification InVivo->Lead

Caption: A typical workflow for the discovery and evaluation of new antitubercular agents.

Antimicrobial and Antifungal Activities (In Vitro)

While in vivo data is less readily available in the reviewed literature for other applications, various pyrazine-2-carboxylate derivatives have demonstrated a range of in vitro antimicrobial and antifungal activities.

Data Summary: In Vitro Antimicrobial and Antifungal Activities
Compound ClassTarget OrganismIn Vitro ActivityReference
Substituted amides of pyrazine-2-carboxylic acidsMycobacterium tuberculosisUp to 72% inhibition[3]
Substituted amides of pyrazine-2-carboxylic acidsVarious fungal strainsMIC = 31.25-500 µmol·dm⁻³[3]
Pyrazine-2-carboxylic acid derivatives of piperazinesE. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicansMIC values ranging from 3.125 to 50 µg/mL
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivativesExtensively drug-resistant Salmonella TyphiMIC of 6.25 mg/mL for the most active compound[9]
Experimental Protocols: Antimicrobial and Antifungal Susceptibility Testing

Broth Microdilution Method (General Protocol):

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of compounds against various bacteria and fungi.

  • Methodology: The compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). A standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

Derivatives of methyl 6-methylpyrazine-2-carboxylate and related pyrazine-2-carboxamides represent a versatile scaffold with a broad range of biological activities. As demonstrated, several compounds within the FGFR inhibitor and antitubercular classes show a promising correlation between in vitro potency and in vivo efficacy, underscoring their therapeutic potential. However, for many other reported in vitro activities, such as broad-spectrum antimicrobial and antifungal effects, a clear translation to in vivo models is not yet established in the available literature. This highlights a critical area for future research to fully elucidate the therapeutic utility of this chemical class. The data and protocols presented herein serve as a valuable resource for researchers aiming to build upon these findings and advance the development of novel pyrazine-based therapeutics.

References

Benchmarking "Methyl 6-methylpyrazine-2-carboxylate" Against Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them privileged structures in drug design. This guide provides a comparative overview of "Methyl 6-methylpyrazine-2-carboxylate" and other prominent five- and six-membered heterocyclic scaffolds, including pyridine, pyrimidine, imidazole, and thiazole.

Comparative Biological Activity Overview

The following tables summarize the potential biological activities of various heterocyclic scaffolds. It is important to note that the presented data is illustrative and compiled from various sources. A direct comparison of potency (e.g., IC50 or MIC values) is challenging due to the lack of standardized testing across different studies. The data for "this compound" is particularly limited in publicly available literature.

Anticancer Activity

Heterocyclic compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[1][2]

Table 1: Representative Anticancer Activity of Heterocyclic Scaffolds

Heterocyclic ScaffoldRepresentative Derivative(s)Cancer Cell LineIC50 (µM)Reference
Pyrazine 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivativesMultiple FGFR abnormal linesSub-micromolar[3]
Pyridine Pyridine-2,5-dicarboxylate esters--[4]
Pyrimidine Thiazolo[4,5-d] pyrimidine derivativesA375, C32, DU145, MCF-7/WT-
Imidazole Azo imidazole metal complexesPC3 (Prostate)-[5]
Thiazole Pyridine-thiazole hybridsHL-60 (Leukemia)0.57[6]

Note: The data in this table is illustrative and sourced from different studies. A direct comparison of potency is not possible due to varying experimental conditions. Specific IC50 values for "this compound" were not found in the reviewed literature.

Antimicrobial Activity

The antimicrobial properties of heterocyclic compounds are well-documented, with different scaffolds exhibiting activity against a range of bacterial and fungal pathogens.[7]

Table 2: Representative Antimicrobial Activity of Heterocyclic Scaffolds

Heterocyclic ScaffoldRepresentative Derivative(s)Microbial StrainMIC (µg/mL)Reference
Pyrazine Pyrazine-2-carboxylic acid amidesTrichophyton mentagrophytes31.25-500 (µmol/dm³)[8]
Pyridine Pyridine-thiazole derivativesStaphylococcus aureus-[9]
Pyrimidine 2-thiouracil-5-sulfonamide derivatives--
Imidazole Metronidazole carboxylate derivatives--[10]
Thiazole 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivativesGram-positive bacteria1.95–15.62[11]

Note: The data in this table is illustrative and sourced from different studies. A direct comparison of potency is not possible due to varying experimental conditions. Specific MIC values for "this compound" were not found in the reviewed literature.

Kinase Inhibitory Activity

Many heterocyclic compounds function as kinase inhibitors, playing a crucial role in regulating cellular signaling pathways implicated in diseases like cancer and inflammation.[2][3] Pyrazine-based compounds, in particular, have been developed as potent kinase inhibitors.[2][3]

Table 3: Representative Kinase Inhibitory Activity of Heterocyclic Scaffolds

Heterocyclic ScaffoldTarget Kinase(s)Representative Inhibitor(s)IC50 (nM)Reference
Pyrazine FGFR1-43-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivativesSub-nanomolar to nanomolar[3]
Pyridine TYK2N-(methyl-d3) pyridazine-3-carboxamide derivatives-[12]
Pyrimidine PLK1Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate< 0.508[13]
Imidazole TAK12,4-1H-Imidazole carboxamides2[14]
Thiazole ---

Note: The data in this table is illustrative and sourced from different studies. A direct comparison of potency is not possible due to varying experimental conditions. Specific kinase inhibitory IC50 values for "this compound" were not found in the reviewed literature.

Key Signaling Pathways

Heterocyclic kinase inhibitors often target critical signaling pathways involved in cell proliferation, survival, and differentiation. Understanding these pathways is essential for rational drug design.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PyrazineInhibitor Pyrazine-based Inhibitor PyrazineInhibitor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth RAS_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK PyrazineInhibitor Pyrazine-based Inhibitor MEK MEK PyrazineInhibitor->MEK RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in a 96-well plate B Incubate and allow cells to adhere A->B C Add serial dilutions of test compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Add kinase, substrate, and test compound to well B Initiate reaction by adding ATP A->B C Incubate to allow phosphorylation B->C D Add Kinase-Glo® reagent (stops reaction, generates light) C->D E Incubate to stabilize signal D->E F Measure luminescence E->F G Calculate % inhibition and IC50 values F->G

References

Comparative Stability of Methyl 6-methylpyrazine-2-carboxylate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount for ensuring its quality, efficacy, and safety. This guide provides a comparative analysis of the stability of "Methyl 6-methylpyrazine-2-carboxylate" and its structural analogs under various stress conditions, including thermal, photolytic, and pH-mediated degradation.

While direct comparative stability data for this compound is limited in publicly available literature, this guide synthesizes information from studies on structurally related pyrazine derivatives to provide a comprehensive overview. The analysis is supported by detailed experimental protocols for key stability-indicating assays, adhering to the International Council for Harmonisation (ICH) guidelines.

Comparative Stability Analysis

The stability of pyrazine carboxylate esters is influenced by the nature and position of substituents on the pyrazine ring. Electron-donating groups, such as methyl groups, may influence the electron density of the ring and the reactivity of the ester functional group. The following table summarizes the expected stability profiles based on available data for analogous compounds.

Compound/AnalogThermal Stability (Decomposition Range, °C)PhotostabilitypH Stability (Hydrolysis)
This compound Data not available. Expected to be relatively stable, with decomposition likely occurring at elevated temperatures.Data not available. The pyrazine ring is known to be susceptible to photodegradation.Data not available. The ester group is susceptible to hydrolysis under both acidic and basic conditions.
Pyrazin-2-ylmethyl benzoate 183.4–290.4[1]Likely sensitive to light, a common characteristic of pyrazine derivatives.Susceptible to hydrolysis.
(5-Methylpyrazin-2-yl)methyl benzoate 160.9–295.4[1]Similar to other pyrazine derivatives, photolability is expected.Susceptible to hydrolysis, potentially influenced by the methyl group's electronic effect.
Methyl 5-chloropyrazine-2-carboxylate Data not available.The chloro substituent may influence the photodegradation pathway.Hydrolyzes to 5-chloropyrazine-2-carboxylic acid, indicating the lability of the ester linkage.

Experimental Protocols

To ensure reliable and reproducible stability data, standardized experimental protocols are essential. The following methodologies are based on ICH guidelines for forced degradation studies.

Thermal Stability Analysis

Objective: To evaluate the intrinsic thermal stability of the compound in the solid state.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature. The onset of decomposition is determined from the TGA curve.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

    • Place the pan in the DSC instrument alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • Record the heat flow to the sample relative to the reference. Endothermic (melting) and exothermic (decomposition) events are identified.

Photostability Analysis (as per ICH Q1B)

Objective: To determine the susceptibility of the compound to degradation upon exposure to light.

Methodology:

  • Sample Preparation:

    • Place a thin layer of the solid compound in a chemically inert, transparent container.

    • For solutions, prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent and place it in a quartz cuvette.

    • Prepare a dark control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure:

    • Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light, as specified in ICH Q1B. A xenon lamp or a metal halide lamp is often used.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Analysis:

    • At appropriate time intervals, withdraw samples and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Compare the results of the light-exposed samples with the dark control to determine the extent of photodegradation.

pH Stability (Hydrolysis) Analysis

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent.

    • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

    • Add a small aliquot of the stock solution to each buffer to achieve a final known concentration.

  • Incubation:

    • Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).

  • Analysis:

    • At specified time points, withdraw samples and immediately quench the degradation if necessary (e.g., by neutralizing the pH or cooling).

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

    • Determine the rate of degradation at each pH to establish a pH-rate profile.

Degradation Pathway

The degradation of this compound and its analogs can proceed through several pathways depending on the stress condition. A plausible degradation pathway under hydrolytic conditions is the cleavage of the ester bond.

G Plausible Hydrolytic Degradation Pathway parent This compound acid 6-Methylpyrazine-2-carboxylic acid parent->acid Hydrolysis (H+ or OH-) methanol Methanol parent->methanol Hydrolysis (H+ or OH-)

Caption: Hydrolytic degradation of this compound.

Under thermal or photolytic stress, more complex degradation pathways involving the pyrazine ring may occur.

G General Experimental Workflow for Stability Testing cluster_stress Stress Conditions cluster_analysis Analysis thermal Thermal hplc Stability-Indicating HPLC thermal->hplc photo Photolytic photo->hplc ph pH (Hydrolysis) ph->hplc lcms LC-MS for Degradant ID hplc->lcms nmr NMR for Structure Elucidation lcms->nmr data Stability Data & Degradation Pathway nmr->data sample Test Compound sample->thermal sample->photo sample->ph

Caption: Workflow for conducting forced degradation studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 6-methylpyrazine-2-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 6-methylpyrazine-2-carboxylate, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Hazard Profile

This compound is classified as a flammable liquid and vapor and is harmful if swallowed.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[1] Work should be conducted in a well-ventilated area, and all sources of heat, sparks, open flames, and hot surfaces must be avoided.[1]

Key Hazard Information:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 3)🔥Warning H226: Flammable liquid and vapour.[1]
Acute toxicity, Oral (Category 4)Warning H302: Harmful if swallowed.[1]
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1][2][3] Under no circumstances should it be disposed of down the drain or evaporated in a fume hood.[2]

1. Waste Identification and Segregation:

  • Treat all unused or contaminated this compound as hazardous waste.[2]

  • This chemical waste should be segregated from other waste streams, particularly incompatible materials such as acids and bases, to prevent violent reactions.[4][5]

2. Container Management:

  • Use a designated, properly labeled hazardous waste container.[3][6] The container must be compatible with the chemical; often, the original container is suitable if it is in good condition.[4]

  • The container must be kept securely capped at all times, except when adding waste.[3][4]

3. Labeling:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Include the approximate concentration and accumulation start date.

4. Storage and Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] This area must be at or near the point of generation.[3]

  • Ensure the SAA is inspected weekly for any signs of leakage.[4]

  • Do not exceed the maximum allowable accumulation limits for hazardous waste in your facility (e.g., 55 gallons).[3]

5. Disposal of Empty Containers:

  • A container that has held this compound must be managed as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (such as ethanol or acetone, given the solute's properties). The rinsate must be collected and disposed of as hazardous waste.[2][5]

  • After triple-rinsing, deface or remove the original label and dispose of the container as regular trash, if permitted by your institution's policies.[2]

6. Spill Management:

  • In the event of a spill, evacuate non-essential personnel.

  • Remove all ignition sources.[1]

  • Ventilate the area.

  • Use a liquid-absorbent material, such as Chemizorb®, to contain and collect the spill.[1]

  • The contaminated absorbent material must be collected in a sealed container and disposed of as hazardous waste.[2]

  • Do not allow the spilled material to enter drains.[1]

7. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal at an approved waste disposal plant.[1]

  • The transportation of this waste is regulated; it is classified under UN 1993, as a flammable liquid, n.o.s.[1]

Disposal Workflow

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Select & Label Compatible Waste Container A->B C Collect Waste in Designated Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Weekly Inspection of SAA D->F G Contact EHS for Pickup H Transport to Approved Waste Disposal Facility G->H I Proper Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Methyl 6-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount for a secure and compliant work environment. This guide provides detailed procedural information for the safe management of Methyl 6-methylpyrazine-2-carboxylate.

Hazard Profile:

Personal Protective Equipment (PPE)

A thorough hazard assessment is necessary to determine the appropriate PPE for specific laboratory operations involving this compound.[2][3] The following table summarizes recommended PPE for various handling scenarios.

Scenario Required PPE Additional Recommendations
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Consider double-gloving for added protection.[2]
High-Volume Handling or Splash Potential (e.g., pouring, mixing large quantities) - Nitrile gloves- Chemical splash goggles- Laboratory coat- A face shield worn over safety goggles provides an extra layer of protection.[2][4]
Risk of Aerosol or Dust Generation - Nitrile gloves- Chemical splash goggles- Laboratory coat- Respiratory protection (e.g., N95 respirator or higher)- All operations with a risk of generating aerosols or dust should be conducted in a certified chemical fume hood.[5]
Emergency Spill Response - Chemical-resistant gloves (e.g., Butyl rubber)- Chemical splash goggles- Chemical-resistant apron or coveralls- Respiratory protection as needed- Ensure a spill kit with appropriate absorbent material is readily available.[6]

Note: Always consult your institution's specific safety guidelines and the most current SDS for any chemical before handling.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize risks and ensure regulatory compliance.

Operational Plan: From Receipt to Use
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The storage area should be clearly labeled.

  • Handling:

    • All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with skin and eyes, and prevent inhalation of any vapors or dust.[8]

    • After handling, wash hands thoroughly with soap and water.[1]

  • Labeling: All containers holding the chemical or its solutions must be clearly and accurately labeled with the chemical name and any relevant hazard warnings.

Disposal Plan: Waste Management

Improper disposal of chemical waste can pose a significant threat to the environment and human health.[7]

  • Waste Identification: All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.[6]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and leak-proof container.[6]

    • The container should be kept closed when not in use.

  • Waste Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste contractor.[6]

    • Complete all required waste manifest documentation accurately.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

cluster_receipt_storage Receipt & Storage cluster_handling Handling Protocol cluster_disposal Waste Disposal receipt Receive Chemical inspect Inspect Container receipt->inspect storage Store in Designated Area inspect->storage ppe Don Appropriate PPE storage->ppe Retrieve for Use fume_hood Work in Fume Hood ppe->fume_hood weighing Weighing & Preparation fume_hood->weighing experiment Perform Experiment weighing->experiment collect_waste Collect Hazardous Waste experiment->collect_waste Generate Waste label_waste Label Waste Container collect_waste->label_waste store_waste Store in Satellite Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 6-methylpyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-methylpyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.